molecular formula C20H27NO3 B1651879 25g-Nbome CAS No. 1354632-65-7

25g-Nbome

Cat. No.: B1651879
CAS No.: 1354632-65-7
M. Wt: 329.4
InChI Key: VDAUMFACIMNTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25G-NBOMe, also known as N-(2-methoxybenzyl)-2,5-dimethoxy-4-guaiacylphenethylamine, is a synthetic compound belonging to the NBOMe class of novel psychoactive substances (NPS). It is a derivative of the 2C family of phenethylamines, modified by the addition of an N-2-methoxybenzyl group, which significantly increases its potency and binding affinity for serotonin receptors . This compound acts as a potent agonist at the 5-HT2A serotonin receptor, which is considered the primary mechanism behind its psychedelic and hallucinogenic effects . In vitro studies on related NBOMe compounds have shown they also exhibit affinity for other serotonin receptor subtypes (5-HT2B, 5-HT2C) and adrenergic α1 receptors . Researchers utilize this compound and its analogs primarily in forensic toxicology and public health research. Its main applications include the development and validation of analytical methods for detecting and quantifying novel psychoactive substances in biological samples, which is crucial for clinical and post-mortem investigations . Furthermore, it serves as a reference standard in toxicological studies aimed at understanding the pharmacokinetics, metabolic pathways, and acute toxicity profiles of this class of drugs . Studies on NBOMes, including this compound, have documented significant risks of severe acute toxicity. Case reports indicate that exposure can lead to life-threatening adverse effects such as tachycardia, hypertension, seizures, hyperthermia, aggressive agitation, rhabdomyolysis, and acute kidney injury . It is critical to note that the NBOMe series is associated with numerous fatalities and non-fatal intoxications worldwide . This product is strictly for research purposes in controlled laboratory settings. This compound is NOT intended for human consumption. It is the responsibility of the purchaser to ensure compliance with their local and national regulations regarding the handling of controlled substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354632-65-7

Molecular Formula

C20H27NO3

Molecular Weight

329.4

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H27NO3/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3/h6-9,12,21H,10-11,13H2,1-5H3

InChI Key

VDAUMFACIMNTDA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC

Other CAS No.

1354632-65-7

Origin of Product

United States

Foundational & Exploratory

Unveiling 25G-NBOMe: A Comprehensive Technical Guide to its Chemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25G-NBOMe, or 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a potent synthetic hallucinogen derived from the 2C-G phenethylamine.[1][2] As a powerful agonist of the human 5-HT2A serotonin receptor, its unique chemical structure and pharmacological activity warrant detailed analytical characterization for forensic, clinical, and research applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the unambiguous identification and quantification of this compound.

Chemical and Physical Properties

This compound is characterized by a phenethylamine core with two methoxy groups and two methyl groups on the phenyl ring, and an N-(2-methoxybenzyl) substituent on the amine.[1][4] This N-benzyl moiety is known to significantly enhance its affinity and activity at the 5-HT2A receptor.[3] The hydrochloride salt is a common form for this compound.[3][5]

PropertyValueReference
Chemical Formula C20H27NO3[2][4]
Molar Mass 329.440 g·mol−1[2]
IUPAC Name 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[2]
CAS Number 1354632-65-7[2]
Synonyms NBOMe-2C-G, 2C-G-NBOMe HCl[2][5]

Analytical Characterization

A multi-faceted approach employing various analytical techniques is crucial for the definitive characterization of this compound. The most commonly utilized methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared spectroscopy (FTIR).[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of this compound. The electron ionization (EI) mass spectra of NBOMe compounds, including this compound, often exhibit similar fragmentation patterns, characterized by dominant ions at m/z 150, 121, and 91.[1][8]

Table 1: GC-MS Data for this compound

ParameterValueReference
GC Retention Time (RT) 9.93 min (locked to tetracosane at 9.258 min)[4]
Base Peak (BP) 121 m/z[4]
Other Major Ions 150 m/z, 91 m/z[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.

  • Injection: Inject 1 µL of the sample solution into the GC system with a split ratio (e.g., 1:5).[4]

  • Injector Temperature: Set the injector temperature to 280°C.[4]

  • Chromatographic Separation: Utilize a suitable capillary column (e.g., Agilent). The specific column and temperature program should be optimized for the separation of phenethylamines.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • MSD Source Temperature: 280°C.[4]

    • Quadrupole Temperature: 180°C.[4]

    • Scan Range: m/z 50-550 amu.[4]

    • GC-MS Transfer Line Temperature: 235°C.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in biological matrices.[7][9][10] This technique is invaluable for forensic toxicology and clinical analysis.

Table 2: LC-MS/MS Parameters for this compound

ParameterValueReference
Linearity Range 1 to 100 ng/mL in human urine[9][10]
Bias 86–116%[9][10]
Coefficient of Variation <14%[9][10]

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

  • Sample Preparation (Solid-Phase Extraction):

    • To 0.5 mL of urine, add 25 µL of an internal standard (e.g., 25I-NBOMe-d3 at 200 ng/mL).[9]

    • Add 0.5 mL of methanol and vortex for 30 seconds.[9]

    • Transfer 300 µL of the mixture to a solid-phase extraction column (e.g., Clean Screen FASt™).[9]

    • Rapidly aspirate the sample through the column using positive pressure (e.g., 80 psi nitrogen) into an autosampler vial.[9]

  • Chromatography:

    • Column: A suitable C8 or C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in the this compound molecule, serving as a valuable tool for structural confirmation. The analysis can be performed directly on the sample using an Attenuated Total Reflectance (ATR) accessory.[4]

Table 3: FTIR Data for this compound

ParameterValueReference
Measurement Mode FTIR-ATR (direct measurement)[4]
IR Scan Range 4000 to 650 cm-1[4]
Resolution 4 cm-1[4]

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the specified range and resolution.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C-H, C=C aromatic, C-O ether, N-H stretches).

Signaling Pathway and Mechanism of Action

This compound is a potent agonist at the serotonin 5-HT2A receptor.[1][2] The binding of this compound to this G-protein coupled receptor (GPCR) is believed to initiate a signaling cascade responsible for its hallucinogenic effects. While the precise downstream signaling of this compound is not extensively detailed in the literature, it is expected to follow the canonical 5-HT2A receptor activation pathway.

G NBOMe This compound Receptor 5-HT2A Receptor (GPCR) NBOMe->Receptor Binds & Activates Gq_G11 Gq/G11 Protein Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Hallucinogenic Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic and comprehensive characterization of a this compound sample. This typically begins with presumptive testing followed by confirmatory analyses.

G cluster_0 Sample Reception & Preliminary Analysis cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Reporting Sample Unknown Sample (e.g., powder, blotter) FTIR FTIR-ATR Analysis (Presumptive ID) Sample->FTIR GCMS GC-MS Analysis (Structural Confirmation) FTIR->GCMS LCMS LC-MS/MS Analysis (Quantification & High Sensitivity) FTIR->LCMS Data Data Analysis & Comparison to Reference GCMS->Data LCMS->Data Report Final Report Data->Report

Caption: General Workflow for the Chemical Characterization of this compound.

Conclusion

The chemical characterization of this compound necessitates the use of advanced analytical techniques to ensure accurate identification and quantification. This guide provides a foundational understanding of the key methodologies, including GC-MS, LC-MS/MS, and FTIR, along with detailed experimental protocols and expected data. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the compound's mechanism of action and the process for its analysis. This information is critical for researchers, scientists, and drug development professionals working with this potent psychoactive substance.

References

The Pharmacology of N-Benzylphenethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of N-benzylphenethylamine (NBOMe) derivatives, a class of potent serotonergic compounds. It covers their core mechanism of action, structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies.

Executive Summary

N-benzylphenethylamine derivatives, colloquially known as NBOMes, are synthetic hallucinogens derived from the 2C class of phenethylamines.[1] Their defining structural feature is the addition of an N-benzyl group to the phenethylamine backbone, a modification that dramatically increases their affinity and potency at the serotonin 2A (5-HT2A) receptor.[2][3] This potent agonism at the 5-HT2A receptor is the primary driver of their profound psychedelic effects.[1][3] While some derivatives have been explored as powerful tools for neuroscience research, particularly in mapping the 5-HT2A receptor system, their high potency is also associated with a significant risk of toxicity, leading to numerous public health concerns.[1][2] This guide synthesizes the current scientific understanding of these compounds to inform research and drug development efforts.

Core Pharmacology and Mechanism of Action

The principal pharmacological target of N-benzylphenethylamine derivatives is the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] These compounds act as potent, high-efficacy agonists at this receptor.[4]

Upon binding, NBOMe derivatives trigger a conformational change in the 5-HT2A receptor, leading to the activation of its coupled G-protein, Gq/11 . The activated Gαq subunit then stimulates the enzyme Phospholipase C (PLC) . PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). These signaling events lead to the diverse downstream cellular responses that underpin the psychoactive effects of these compounds.

In addition to their primary activity at the 5-HT2A receptor, many NBOMe derivatives exhibit significant affinity for the 5-HT2C receptor and, to a lesser extent, the 5-HT2B, adrenergic α1, and dopamine receptors.[5][6] Their interaction with adrenergic receptors may contribute to their sympathomimetic effects, such as vasoconstriction and tachycardia, which are often observed in toxicological cases.[2][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ligand NBOMe Derivative (Agonist) ligand->receptor Binds er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release er->ca_release Stimulates ca_release->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates Targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamine derivatives is heavily influenced by their chemical structure.

  • N-Benzyl Group : The addition of the N-benzyl moiety to the primary amine of a 2C-phenethylamine is the most critical modification for high 5-HT2A receptor affinity. This substitution can increase affinity by orders of magnitude compared to the parent compound.[8]

  • Substitution on the N-Benzyl Ring : The position and nature of substituents on the N-benzyl ring are key determinants of potency. A methoxy (-OCH3) or hydroxyl (-OH) group at the ortho (2-position) of the benzyl ring generally confers the highest affinity and functional activity at the 5-HT2A receptor.[8]

  • Phenethylamine Ring Substitution : The substitution pattern on the core phenethylamine ring, inherited from the 2C-X parent compound, also modulates activity. The 2,5-dimethoxy substitution is a common feature. The substituent at the 4-position (e.g., -I, -Br, -Cl) influences the compound's specific binding profile and potency. For instance, 25I-NBOMe (4-iodo) is generally one of the most potent derivatives.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) for a selection of N-benzylphenethylamine derivatives and their 2C precursors at key receptors. Data is compiled from Rickli et al., 2015 and Eshleman et al., 2018.[6][8]

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT2A 5-HT2C 5-HT1A α1A-adrenergic
2C-B 101 315 4800 1880
25B-NBOMe 0.18 1.2 2300 8.8
2C-I 179 508 7700 2540
25I-NBOMe 0.044 1.0 4600 6.1
2C-C 129 303 7000 2240
25C-NBOMe 0.061 1.1 3300 6.9
2C-D 661 1410 9100 3300
25D-NBOMe 0.51 2.5 6300 31
2C-E 134 473 4100 2600
25E-NBOMe 0.23 1.8 5600 12

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) at 5-HT2A Receptor

Compound 5-HT2A (Ca2+ Release)
2C-B 15
25B-NBOMe 0.21
2C-I 20
25I-NBOMe 0.08
2C-C 15
25C-NBOMe 0.15
2C-D 82
25D-NBOMe 0.51
2C-E 12
25E-NBOMe 0.23

Lower EC50 values indicate higher potency.

Metabolism

N-benzylphenethylamine derivatives undergo extensive phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5] The major isoenzymes involved are CYP3A4 , CYP2D6 , CYP2C9 , and CYP2C19 .[5]

The primary metabolic pathways include:

  • O-Demethylation : Removal of methyl groups from the methoxy substituents on either the phenethylamine or N-benzyl rings.

  • Hydroxylation : Addition of a hydroxyl group to the aromatic rings.

  • N-Debenzylation : Cleavage of the N-benzyl group, yielding the parent 2C-phenethylamine (e.g., 2C-I from 25I-NBOMe).

These phase I metabolites can then undergo phase II conjugation (e.g., glucuronidation) before excretion. The extensive first-pass metabolism is thought to contribute to their low oral bioavailability, leading to alternative routes of administration such as sublingual or buccal.

Metabolism_Pathway cluster_cyp450 CYP450 Enzymes (CYP3A4, CYP2D6, etc.) cluster_phase2 Phase II Conjugation parent N-Benzylphenethylamine (e.g., 25I-NBOMe) demethylation O-Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation debenzylation N-Debenzylation parent->debenzylation metabolite1 O-Desmethyl Metabolite demethylation->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 metabolite3 Parent 2C-Phenethylamine (e.g., 2C-I) debenzylation->metabolite3 glucuronidation Glucuronidation metabolite1->glucuronidation metabolite2->glucuronidation metabolite3->glucuronidation excretion Excretion glucuronidation->excretion

Caption: General Metabolic Pathways of NBOMe Derivatives.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Materials:

  • Receptor Source : Membranes from rat frontal cortex or a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Radioligand : [3H]Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Ligand : 10 µM Spiperone.

  • Test Compounds : Serial dilutions of N-benzylphenethylamine derivatives.

  • Filtration : 96-well filter plates (e.g., Millipore GF/B) pre-soaked in 0.5% polyethyleneimine.[5]

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Plate Preparation : Prepare a 96-well plate with each well containing the assay buffer.

  • Addition of Ligands :

    • Total Binding Wells : Add radioligand ([3H]Ketanserin to a final concentration of ~2.0 nM).[5]

    • NSB Wells : Add radioligand and the NSB ligand (10 µM Spiperone).

    • Competition Wells : Add radioligand and varying concentrations of the test compound.

  • Initiate Reaction : Add the receptor source (e.g., 70 µg of membrane protein per well) to all wells to initiate the binding reaction.[5] The final assay volume is typically 200-250 µL.

  • Incubation : Incubate the plate at room temperature for 20-30 minutes to allow the binding to reach equilibrium.[5]

  • Termination and Filtration : Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Washing : Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the accumulation of [3H]inositol phosphates ([3H]IPs), a downstream product of 5-HT2A receptor activation via the Gq pathway.

Materials:

  • Cell Line : A cell line (e.g., CHO-K1 or PC12) stably expressing the 5-HT2A receptor.[2]

  • Labeling Medium : Inositol-free medium containing myo-[3H]inositol.

  • Stimulation Buffer : Assay buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

  • Test Compounds : Serial dilutions of N-benzylphenethylamine derivatives.

  • Lysis Buffer : 0.1 M HCl or formic acid.

  • Anion-Exchange Chromatography Columns (e.g., Dowex AG1-X8).

  • Scintillation Counter .

Procedure:

  • Cell Culture and Labeling : Seed cells in multi-well plates. The following day, replace the medium with labeling medium containing myo-[3H]inositol and incubate for 16-24 hours to allow incorporation into membrane phosphoinositides.

  • Washing : Wash the cells with buffer to remove excess unincorporated myo-[3H]inositol.

  • Pre-incubation : Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes.

  • Agonist Stimulation : Add varying concentrations of the test compound (agonist) to the wells and incubate for 30-60 minutes at 37°C.[2]

  • Termination and Lysis : Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Isolation of Inositol Phosphates : Transfer the cell lysates to anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total [3H]inositol phosphates with a high molarity salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification : Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : Plot the amount of [3H]IPs accumulated against the log concentration of the agonist. Determine the EC50 value (concentration producing 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.

In Vivo Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[7]

HTR_Workflow cluster_quantify Quantification Method start Start acclimate Acclimate Mice to Housing (≥ 1 week) start->acclimate habituate Place Mouse in Test Chamber (e.g., Plexiglas cylinder) Habituate for 10-30 min acclimate->habituate inject Administer Test Compound (i.p. or s.c.) habituate->inject record Immediately Return to Chamber Record Behavior for 30-60 min inject->record manual Manual Observation: Two trained observers count number of head twitches. record->manual automated Automated System: Head-mounted magnet and magnetometer coil detect rapid head movements. record->automated analyze Data Analysis: Plot HTR counts vs. dose. Calculate ED50. manual->analyze automated->analyze end End analyze->end

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Procedure:

  • Animal Acclimation : House mice (e.g., C57BL/6J strain) for at least one week to acclimate to the facility.[2]

  • Habituation : On the day of testing, place each mouse individually into an observation chamber (e.g., a clear Plexiglas cylinder) and allow it to habituate for 10-30 minutes.[2]

  • Drug Administration : Administer the test compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation Period : Immediately return the animal to the chamber. Record the number of head twitches over a set period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming behavior.[2]

  • Quantification :

    • Manual Scoring : Two trained observers, blind to the treatment condition, count the head twitches. The average count is used for analysis.[2]

    • Automated Scoring : For higher throughput and objectivity, an automated system can be used. A small magnet is surgically affixed to the mouse's skull. The animal is placed in a cylinder surrounded by a magnetometer coil that detects the rapid movements, which are then algorithmically identified and counted.[7]

  • Data Analysis : The total number of head twitches is plotted against the drug dose to generate a dose-response curve. The ED50 (the dose that produces 50% of the maximal response) is calculated to determine the in vivo potency of the compound.

References

In Vitro Binding Affinity of 25G-NBOMe: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the in vitro binding affinity of N-benzyl-substituted phenethylamines, with a specific focus on the methodologies used to characterize their interactions with key central nervous system receptors. This document is intended for researchers, scientists, and drug development professionals.

Core Concepts in Receptor Binding Affinity

The interaction of a ligand (such as an NBOMe compound) with a receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by its binding affinity. Key metrics include:

  • Inhibition Constant (Kᵢ): This value represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the primary ligand. A lower Kᵢ value indicates a higher binding affinity.

  • Half-maximal Inhibitory Concentration (IC₅₀): This is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the functional strength of an inhibitor.

  • Half-maximal Effective Concentration (EC₅₀): This is the concentration of a drug that gives half of the maximal response. It is a measure of the drug's potency as an agonist.

Quantitative Binding Affinity Data for 25I-NBOMe

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of 25I-NBOMe for a variety of neurotransmitter receptors. This data is compiled from various scientific studies and demonstrates the compound's high affinity and selectivity for the serotonin 5-HT₂ₐ receptor.

Receptor SubtypeLigandKᵢ (nM)
Serotonin 5-HT₂ₐ25I-NBOMe0.6
Serotonin 5-HT₂C25I-NBOMe4.6
Serotonin 5-HT₁ₐ25I-NBOMe1800
Adrenergic α₁ₐ25I-NBOMe370
Adrenergic α₂ₐ25I-NBOMe320
Dopamine D₁25I-NBOMe6700
Dopamine D₂25I-NBOMe900
Dopamine D₃25I-NBOMe2100

Data sourced from Rickli et al. (2015) as cited in Herian et al. (2019).[1]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (the "cold" ligand) for binding to the target receptor.

Membrane Preparation
  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are cultured and transiently transfected with the human cDNA for the receptor of interest (e.g., 5-HT₂ₐ).

  • Homogenization: The cultured cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.

  • Resuspension: The resulting pellet, containing the cell membranes with the expressed receptors, is resuspended in fresh buffer. This washing step is often repeated.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay, such as the Bradford or BCA protein assay. The membranes are then stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor).

    • Increasing concentrations of the unlabeled test compound (e.g., 25I-NBOMe).

    • The prepared cell membranes.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., 25I-NBOMe) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Scintillation Scintillation Counting (quantify radioactivity) Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Gq_Signaling_Pathway Ligand 5-HT or NBOMe Receptor 5-HT2A Receptor Ligand->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release ER->Ca_Release induces Ca_Release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

References

25G-NBOMe: A Technical Guide to its Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor selectivity profile of 25G-NBOMe, a potent psychedelic compound. The information presented herein is intended for research, scientific, and drug development professionals.

Core Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and related NBOMe compounds at various neurotransmitter receptors. This data is crucial for understanding the compound's pharmacological actions and potential therapeutic or toxicological effects.

Table 1: Receptor Binding Affinities (Ki) of NBOMe Compounds (in nM)

Receptor SubtypeThis compound25I-NBOMe25C-NBOMe25B-NBOMe
Serotonin
5-HT2A~0.5 - 1.6[1]0.6[2][3]Data not readily availableData not readily available
5-HT2CData not readily available4.6[2][3]Data not readily availableData not readily available
5-HT1AData not readily available1800[2][3]Data not readily availableData not readily available
Adrenergic
α1AData not readily available370[2]Data not readily availableData not readily available
α2AData not readily available320[2]Data not readily availableData not readily available
Dopamine
D1Data not readily available6700[2]Data not readily availableData not readily available
D2Data not readily available900[2]Data not readily availableData not readily available
D3Data not readily available2100[2]Data not readily availableData not readily available

Note: Data for this compound is limited in the readily available literature. The table will be updated as more specific data becomes available. Values for 25I-NBOMe are provided for comparative purposes due to its structural similarity and more extensive characterization.

Table 2: Functional Potencies (EC50) of NBOMe Compounds (in nM)

AssayThis compound25I-NBOMe25C-NBOMe25B-NBOMe
5-HT2A Receptor Activation
Calcium MobilizationData not readily available~2.89Data not readily availableData not readily available
IP-1 AccumulationData not readily availableData not readily availableData not readily availableData not readily available
β-arrestin RecruitmentData not readily availableData not readily availableData not readily availableData not readily available

Note: The functional potency of NBOMe compounds can vary depending on the specific functional assay employed. Further research is needed to fully characterize the functional profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the receptor selectivity profile of compounds like this compound.

Radioligand Binding Assay (Competition Assay)

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

1. Cell Culture and Dye Loading:

  • A cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors) is cultured in appropriate media.

  • On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific time at a controlled temperature.

2. Compound Addition and Signal Detection:

  • The dye-loaded cells are washed to remove excess dye.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • Varying concentrations of the test compound (agonist) are added to the wells.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

3. Data Analysis:

  • The peak fluorescence response is determined for each concentration of the test compound.

  • The data is normalized to the maximum response produced by a known full agonist.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated using non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

The primary mechanism of action of this compound is as a potent agonist at the serotonin 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds and Activates G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream Increased Intracellular Ca²⁺ PKC->Downstream Phosphorylates Target Proteins

Caption: 5-HT2A receptor Gq signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding competition assay.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Receptor Source) start->prep incubation Incubation: - Membranes - Radioligand - Unlabeled Competitor (this compound) prep->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration wash Filter Washing (Removes Non-specific Binding) filtration->wash counting Scintillation Counting (Measures Radioactivity) wash->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding competition assay.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the general procedure for conducting a calcium mobilization functional assay.

Calcium_Mobilization_Workflow start Start cell_culture Cell Culture (Expressing Receptor of Interest) start->cell_culture dye_loading Loading with Calcium-Sensitive Dye cell_culture->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline agonist_addition Add Agonist (this compound) baseline->agonist_addition fluorescence_measurement Measure Fluorescence Change Over Time agonist_addition->fluorescence_measurement data_analysis Data Analysis (EC50 Determination) fluorescence_measurement->data_analysis end End data_analysis->end

References

The Structure-Activity Relationship of NBOMe Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylmethoxy-substituted phenethylamines (NBOMes) are a class of potent serotonergic psychedelics derived from the 2C series of phenethylamine hallucinogens.[1] Their discovery and subsequent exploration have significantly contributed to the understanding of serotonin 5-HT₂A receptor pharmacology. These compounds exhibit exceptionally high affinity and efficacy at the 5-HT₂A receptor, the primary target for classical psychedelics, making them valuable tools for neuroscience research and potential starting points for therapeutic drug design. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NBOMe compounds, detailing their synthesis, pharmacological properties, and the key structural motifs that govern their interaction with serotonin receptors.

Core Structure-Activity Relationships

The pharmacological profile of NBOMe compounds is dictated by specific structural features on both the phenethylamine core and the N-benzyl substituent. The general structure consists of a 2,5-dimethoxyphenethylamine skeleton with an N-(2-methoxybenzyl) group. Variations at the 4-position of the phenyl ring and modifications to the N-benzyl moiety have profound effects on receptor affinity and functional activity.

The Phenethylamine Core

The 2,5-dimethoxy substitution pattern on the phenethylamine phenyl ring is a crucial feature for 5-HT₂A receptor activity. The nature of the substituent at the 4-position plays a significant role in modulating potency. Generally, lipophilic and electron-withdrawing groups at this position enhance affinity and efficacy.[2]

  • Substitution at the 4-Position: The most well-studied NBOMes are those with a halogen or small alkyl group at the 4-position. For instance, 25I-NBOMe (iodo), 25B-NBOMe (bromo), and 25C-NBOMe (chloro) are among the most potent 5-HT₂A agonists known.[3] The high potency of these compounds is attributed in part to the favorable interactions of the 4-substituent within the receptor binding pocket.

  • α-Methylation: The introduction of an α-methyl group on the ethylamine side chain, which converts the phenethylamine into an amphetamine analog, generally reduces both affinity and efficacy at the 5-HT₂A receptor for NBOMe compounds.[1] This is in contrast to some other classes of phenethylamine psychedelics where α-methylation can increase potency.

The N-Benzyl Moiety

The defining feature of the NBOMe class is the N-benzyl substitution, which dramatically increases affinity for the 5-HT₂A receptor compared to their 2C-X parent compounds.

  • The 2-Methoxy Group: The presence of a methoxy group at the 2-position of the N-benzyl ring is critical for the high potency of these compounds. It is hypothesized that this group engages in key interactions within an accessory binding pocket of the 5-HT₂A receptor, thereby anchoring the ligand and promoting a high-affinity binding state.

  • Other N-Benzyl Substitutions: Modifications to the N-benzyl ring have been explored to further probe the SAR. While the 2-methoxy substitution remains a hallmark for high potency, other substitutions can modulate activity and selectivity.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of NBOMe compounds at human serotonin receptors. This data highlights the high affinity (Ki) and potency (EC₅₀) of these compounds, particularly at the 5-HT₂A receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of NBOMe Compounds

Compound5-HT₂A5-HT₂B5-HT₂C
25I-NBOMe0.044 - 0.61.91 - 1301.03 - 4.6
25B-NBOMe~0.5--
25C-NBOMe---
25D-NBOMe-2.05<0.52
25E-NBOMe-1.11<0.52
25H-NBOMe--16
25N-NBOMe---
25I-NBOH-1.91-

Data compiled from multiple sources.[4][5] Note that reported values can vary between studies due to different experimental conditions.

Table 2: Functional Potencies (EC₅₀, nM) of NBOMe Compounds

Compound5-HT₂A (IP₁ Accumulation)5-HT₂B (IP₁ Accumulation)5-HT₂C (IP₁ Accumulation)
25I-NBOMe0.76 - 240111 - 1302.38 - 88.9
25B-NBOMe~40--
25C-NBOMe---
25D-NBOMe0.5123.5-
25E-NBOMe1.5463-
25H-NBOMe~40-13.8
25N-NBOMe0.8328.5-
25I-NBOH0.6532.7-

Data compiled from multiple sources.[4][5] Functional assays measure the concentration of a compound required to elicit a half-maximal response.

Signaling Pathways

NBOMe compounds exert their primary pharmacological effects through the activation of the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe NBOMe Compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: 5-HT₂A receptor Gq signaling pathway activated by NBOMe compounds.

Upon binding of an NBOMe compound, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the psychedelic effects of these compounds.

Experimental Methodologies

The characterization of NBOMe compounds involves a multi-step process encompassing chemical synthesis, purification, and a battery of in vitro pharmacological assays.

Synthesis and Purification

The synthesis of NBOMe compounds typically starts from the corresponding 2C-X phenethylamine precursor. A common synthetic route involves the reductive amination of a 2-methoxybenzaldehyde with the appropriate 2C-X compound.

General Synthesis Scheme for 25X-NBOMe:

Synthesis_Workflow Start 2C-X Phenethylamine Imine Imine Intermediate Start->Imine Aldehyde 2-Methoxybenzaldehyde Aldehyde->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product 25X-NBOMe Reduction->Product Purification Purification (Column Chromatography) Product->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: General synthesis workflow for 25X-NBOMe compounds.

Purification of the final product is typically achieved through column chromatography to remove unreacted starting materials and byproducts. The identity and purity of the synthesized NBOMe are then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Pharmacological Assays

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity (Ki) of NBOMe compounds for various receptors. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor. The NBOMe compound is then introduced to compete with the radioligand for binding. The concentration of the NBOMe compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the Ki value is calculated.

A typical protocol for a 5-HT₂A receptor binding assay would involve:

  • Membrane Preparation: Isolation of cell membranes expressing the 5-HT₂A receptor from cultured cells or brain tissue.

  • Incubation: Incubation of the membranes with a known concentration of a radioligand (e.g., [³H]ketanserin) and varying concentrations of the NBOMe compound.

  • Separation: Separation of bound from free radioligand by rapid filtration.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculation of IC₅₀ and Ki values using non-linear regression analysis.

Functional Assays: Functional assays are used to determine the potency (EC₅₀) and efficacy of NBOMe compounds at a given receptor. For Gq-coupled receptors like 5-HT₂A, assays that measure the accumulation of second messengers such as inositol phosphates (IPs) or the mobilization of intracellular calcium are commonly used.

Inositol Monophosphate (IP₁) Accumulation Assay (e.g., HTRF): This assay measures the accumulation of IP₁, a stable downstream metabolite of IP₃.

  • Cell Culture: Cells expressing the 5-HT₂A receptor are cultured in microplates.

  • Stimulation: The cells are stimulated with varying concentrations of the NBOMe compound in the presence of LiCl (which inhibits the breakdown of IP₁).

  • Lysis and Detection: The cells are lysed, and the accumulated IP₁ is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The HTRF signal is used to generate dose-response curves and calculate EC₅₀ values.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Pharmacology cluster_analysis Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Binding_Assay Receptor Binding Assays (Ki) Characterization->Binding_Assay Functional_Assay Functional Assays (EC50, Emax) Characterization->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination

Caption: Experimental workflow for SAR studies of NBOMe compounds.

Conclusion

The NBOMe class of compounds represents a significant advancement in the field of serotonergic research. Their high potency and efficacy at the 5-HT₂A receptor, driven by key structural features such as the N-(2-methoxybenzyl) substitution and the 4-position substituent on the phenethylamine ring, have made them invaluable pharmacological tools. The detailed structure-activity relationships outlined in this guide provide a framework for the rational design of novel ligands with tailored pharmacological profiles, which may lead to the development of new therapeutics for a range of neuropsychiatric disorders. Further research into the nuanced interactions of these compounds with the 5-HT₂A receptor and its downstream signaling pathways will continue to illuminate the complex mechanisms underlying serotonergic neurotransmission and psychedelic action.

References

The Discovery and History of 25G-NBOMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25G-NBOMe is a potent synthetic psychedelic of the N-benzylphenethylamine (NBOMe) class, distinguished by its high affinity and agonist activity at the serotonin 5-HT2A receptor. This document provides a comprehensive technical overview of the discovery, history, and core pharmacological characteristics of this compound. It includes a detailed timeline of its development, a summary of its receptor binding and functional potency, and standardized protocols for key in vitro experiments. Furthermore, this guide presents visual representations of its primary signaling pathway and typical experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction and Historical Context

The genesis of this compound is rooted in the systematic exploration of phenethylamine psychedelics, a field significantly advanced by the work of Alexander Shulgin who synthesized and characterized a vast family of 2C-X compounds. This compound is a derivative of 2C-G, a lesser-known member of this family. The defining structural modification of the NBOMe series is the addition of an N-(2-methoxybenzyl) group to the nitrogen atom of the phenethylamine backbone. This alteration was found to dramatically increase the affinity and potency of these compounds for the 5-HT2A receptor.

The initial synthesis and pharmacological investigation of the NBOMe series, including compounds structurally related to this compound, were conducted by German chemist Ralf Heim in his doctoral research at the Free University of Berlin in the early 2000s. Subsequently, the laboratory of David E. Nichols at Purdue University further elucidated the structure-activity relationships of this novel class of serotonergic agonists. While initially developed as a tool for mapping the distribution of 5-HT2A receptors in the brain using techniques like positron emission tomography (PET), the NBOMe compounds, including this compound, later emerged as potent and recreationally used psychoactive substances.

Timeline of Key Events:

  • Early 2000s: Synthesis and initial pharmacological characterization of the NBOMe series by Ralf Heim at the Free University of Berlin.

  • Mid-2000s: Further investigation and characterization of N-benzylphenethylamines by David E. Nichols' research group at Purdue University.

  • Circa 2010: Emergence of NBOMe compounds, including this compound, on the illicit drug market as "research chemicals" and alternatives to classic psychedelics like LSD.

Pharmacological Profile

This compound's primary mechanism of action is as a potent partial agonist at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is crucial for this high affinity and potency.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and related NBOMe compounds to provide a comparative pharmacological profile.

CompoundReceptorParameterValueReference
This compound 5-HT2AKiLow NanomolarBenchchem
5-HT2AEC500.04 - 0.5 µM (class)Benchchem
25I-NBOMe5-HT2AKi0.044 - 0.6 nMWikipedia
5-HT2CKi1.03 - 4.6 nMWikipedia
5-HT2BKi1.91 - 130 nMWikipedia

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from its corresponding phenethylamine precursor, 2C-G (2,5-dimethoxy-4-glycinamidophenethylamine).

Step 1: Synthesis of 2C-G (Illustrative)

The synthesis of 2C-G is a multi-step process that is not widely documented in readily available literature. However, a plausible route would involve the elaboration of a suitably substituted benzaldehyde or phenylnitrostyrene, followed by reduction and subsequent amidation to introduce the glycinamide moiety at the 4-position.

Step 2: Reductive Amination of 2C-G with 2-Methoxybenzaldehyde

This procedure is a standard method for the N-alkylation of amines.

  • Reaction: 2C-G is dissolved in a suitable solvent, such as methanol or ethanol.

  • Addition of Aldehyde: An equimolar amount of 2-methoxybenzaldehyde is added to the solution.

  • Formation of Imine: The mixture is stirred, often with a mild acid catalyst, to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added in portions to the reaction mixture. This reduces the imine to the secondary amine, yielding this compound.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.

5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing human recombinant 5-HT2A receptors.

    • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy of this compound as a 5-HT2A receptor agonist by measuring the accumulation of the second messenger inositol monophosphate (IP1).

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium and supplements.

    • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • HTRF IP-One assay kit (or similar).

    • 384-well white microplates.

    • Plate reader capable of HTRF detection.

  • Procedure:

    • Seed the cells in 384-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for Gq-mediated IP1 accumulation.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) according to the manufacturer's instructions.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.

    • Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein (α, β, γ subunits) 5HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis 25G_NBOMe This compound 25G_NBOMe->5HT2A_Receptor Agonist Binding DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Activation Downstream_effects Downstream Cellular Effects (e.g., neuronal excitation, gene expression) PKC->Downstream_effects Ca_release->Downstream_effects G cluster_binding Receptor Binding Assay cluster_functional Functional Assay (IP1 Accumulation) B1 Prepare serial dilutions of this compound B2 Incubate with 5-HT2A receptor membranes and radioligand B1->B2 B3 Filter and wash to separate bound and free radioligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC50 and Ki values B4->B5 Data_Analysis Comprehensive Pharmacological Profile B5->Data_Analysis F1 Seed 5-HT2A expressing cells in microplates F2 Stimulate cells with this compound dilutions F1->F2 F3 Lyse cells and add HTRF detection reagents F2->F3 F4 Measure HTRF signal F3->F4 F5 Calculate EC50 and Emax values F4->F5 F5->Data_Analysis Start Start Start->B1 Start->F1

The Toxicological Profile of 25G-NBOMe: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively detailing the specific toxicological profile of 25G-NBOMe is notably scarce. This document provides a comprehensive overview based on the available information for the broader NBOMe class of psychoactive substances, with specific mentions of this compound where data is available. The toxicology of individual NBOMe analogues can vary, and direct extrapolation from related compounds should be approached with caution.

Introduction

This compound (2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine) is a synthetic hallucinogen belonging to the N-benzylphenethylamine (NBOMe) class of compounds. These substances are derivatives of the 2C family of phenethylamines and are known for their high potency as agonists at the serotonin 5-HT2A receptor. The NBOMe series, including this compound, has been identified in the illicit drug market, often sold on blotter paper as a substitute for LSD. Due to their high potency, the risk of overdose and severe toxicity is a significant public health concern. This guide synthesizes the available toxicological data and provides a framework for understanding the potential risks associated with this compound.

Pharmacodynamics: Mechanism of Action

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is believed to be central to the psychoactive effects of serotonergic hallucinogens. The 5-HT2A receptor can also couple to other signaling pathways, including the phospholipase A2 (PLA2) pathway, which may contribute to the complex pharmacological effects of these compounds.[4]

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G_Protein Gq G-Protein 5HT2A_Receptor->Gq_G_Protein Activates PLC Phospholipase C (PLC) Gq_G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Yields DAG Diacylglycerol (DAG) PIP2->DAG Yields 25G_NBOMe This compound (Agonist) 25G_NBOMe->5HT2A_Receptor Binds to Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1. Generalized 5-HT2A Receptor Signaling Pathway for NBOMe Compounds.

Human Toxicology: Clinical Manifestations

While a specific toxicological profile for this compound is not well-established, a single case report describes the acute toxicity associated with its ingestion.[5] The clinical presentation in this case was consistent with the toxidrome observed with other NBOMe compounds.

In general, intoxication with NBOMe compounds can lead to a range of severe and life-threatening effects, primarily driven by serotonergic and sympathomimetic overstimulation.

Common Clinical Features of NBOMe Toxicity: [6]

  • Cardiovascular: Tachycardia, hypertension.

  • Neurological: Agitation, aggression, visual and auditory hallucinations, seizures, confusion.

  • Other: Hyperthermia, metabolic acidosis, rhabdomyolysis, and acute kidney injury.

The case report of this compound toxicity described a 17-year-old male presenting with seizures, tachycardia, hypotension, and hyperthermia, requiring intensive care. His hospital stay was complicated by a significant elevation in creatine kinase and transient acute kidney injury. Notably, a friend who reportedly ingested the same drug experienced no adverse effects, highlighting potential inter-individual variability in response.[5]

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the scientific literature. To provide context, the following table summarizes available data for some of the more extensively studied NBOMe analogues.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Notes
This compound Data not available Data not available Data not available
25B-NBOMe~0.2 - 1.5~2 - 10>1000Potent 5-HT2A agonist.
25C-NBOMe~0.5 - 2.0~2 - 20>1000High affinity for 5-HT2A.
25I-NBOMe~0.04 - 1.0~1 - 5>1000One of the most potent NBOMe analogues.

Disclaimer: The values presented are approximate ranges compiled from various sources and should be considered for comparative purposes only. Experimental conditions can significantly influence these values.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, a general workflow for the detection and quantification of NBOMe compounds in biological matrices can be outlined based on published methodologies for the broader class of substances.

General Protocol for NBOMe Analysis in Biological Samples

Objective: To detect and quantify NBOMe compounds in biological samples (e.g., blood, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Aliquots of the biological sample (e.g., 1 mL of blood or urine) are obtained.

    • An internal standard (e.g., a deuterated analogue or a closely related but chromatographically distinct NBOMe) is added.

    • For blood samples, protein precipitation is often performed using a solvent like acetonitrile.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the matrix.[2]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Separation is typically achieved on a C18 or phenyl-hexyl reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each NBOMe compound are monitored for sensitive and selective quantification.[7]

G Sample_Collection Biological Sample Collection (Blood, Urine, etc.) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Sample Extraction (SPE or LLE) Internal_Standard->Extraction LC_Separation Liquid Chromatographic Separation (HPLC/UPLC) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Toxicological Finding Data_Analysis->Result

Figure 2. General Experimental Workflow for NBOMe Analysis.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized in the scientific literature. While it is known to be a member of the potent hallucinogenic NBOMe class, specific data on its pharmacodynamics, pharmacokinetics, and quantitative toxicity are lacking. The available information is limited to its inclusion in analytical methodologies and a single case report of severe intoxication.

Given the potential for serious adverse health effects associated with the NBOMe class, further research into the specific toxicological properties of this compound is imperative. In vitro studies to determine its receptor binding affinities and functional activities, as well as in vivo studies in animal models to assess its pharmacokinetic profile and acute toxicity, are crucial for a comprehensive risk assessment. Such data would be invaluable to clinicians, forensic toxicologists, and public health professionals in understanding and responding to the challenges posed by the emergence of new psychoactive substances like this compound.

References

In Vitro Biotransformation and Metabolism of 25G-NBOMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro biotransformation and metabolism of 25G-NBOMe, a potent hallucinogenic N-benzylphenethylamine. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing data from studies on closely related NBOMe compounds to predict the metabolic fate of this compound.

Introduction

The NBOMe series of compounds, including this compound, are known for their high potency as 5-HT2A receptor agonists.[1] Understanding their metabolism is crucial for clinical diagnostics, forensic toxicology, and the development of potential therapeutic applications or interventions. In vitro studies, primarily utilizing human liver microsomes, have been instrumental in elucidating the metabolic pathways of these novel psychoactive substances.[2]

Experimental Protocols

The in vitro metabolism of NBOMe compounds is typically investigated using pooled human liver microsomes (pHLM), which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.

Incubation with Pooled Human Liver Microsomes (pHLM)

A standard protocol for the in vitro metabolism of NBOMe compounds involves the following steps:

  • Preparation of the Incubation Mixture : A typical incubation mixture contains the NBOMe substrate (e.g., this compound), pooled human liver microsomes, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of the Metabolic Reaction : The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. This system is crucial as NADPH is a necessary cofactor for cytochrome P450 enzyme activity.

  • Incubation : The mixture is incubated at 37°C for a specified period, typically ranging from 30 to 180 minutes, to allow for metabolic conversion of the parent compound.[3]

  • Termination of the Reaction : The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile or methanol. This step serves to precipitate proteins and halt all enzymatic activity.

  • Sample Preparation for Analysis : The quenched mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is then collected, and often evaporated to dryness and reconstituted in a suitable solvent for analysis.

Analytical Methodology

The identification and characterization of metabolites are predominantly achieved using high-resolution mass spectrometry techniques.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) : This is the primary analytical tool for separating and identifying metabolites.[4] The high-resolution capability allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.

  • Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) : This technique provides accurate mass measurements for both the parent compound and its metabolites, facilitating their identification.[2]

Data Presentation: Predicted Metabolites of this compound

Based on extensive studies of other NBOMe compounds, the following table summarizes the predicted Phase I and Phase II metabolites of this compound. The biotransformations are expected to be analogous to those observed for compounds like 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe.[5][6]

Metabolic Reaction Predicted Metabolite Structure Description
Phase I
O-DemethylationThis compound with one methoxy group replaced by a hydroxyl group.Removal of a methyl group from one of the three methoxy moieties on the molecule. This can occur at the 2-, 5-, or 2'-position.[2]
O,O-bis-DemethylationThis compound with two methoxy groups replaced by hydroxyl groups.Successive removal of two methyl groups from the methoxy moieties.
HydroxylationThis compound with a hydroxyl group added to the aromatic ring or alkyl chain.Addition of a hydroxyl group, a common metabolic pathway for aromatic compounds.[7]
N-Dealkylation2,5-dimethoxy-4-ethylphenethylamine (2C-G).Cleavage of the N-benzyl group, resulting in the corresponding 2C-phenethylamine analog.[4]
Oxidative DeaminationFormation of an aldehyde or carboxylic acid derivative.Removal of the amine group through an oxidative process.[4]
Phase II
GlucuronidationConjugation of a glucuronic acid moiety to a hydroxyl group.An important detoxification pathway where a polar glucuronic acid is attached to Phase I metabolites, increasing their water solubility and facilitating excretion.[5]
SulfationConjugation of a sulfate group to a hydroxyl group.Another key Phase II reaction that increases the polarity of metabolites for elimination.[5]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the in vitro metabolism of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis pHLM Pooled Human Liver Microsomes Incubation Incubate at 37°C pHLM->Incubation NBOMe This compound (Substrate) NBOMe->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation NADPH Add NADPH (Cofactor) Incubation->NADPH Initiate Reaction Quench Quench with Cold Solvent NADPH->Quench Metabolism Occurs Centrifuge Centrifuge Quench->Centrifuge Analyze LC-HR-MS/MS Analysis Centrifuge->Analyze

Caption: Experimental workflow for in vitro metabolism of this compound.

Metabolic Pathways

The diagram below outlines the principal metabolic pathways predicted for this compound based on studies of related NBOMe compounds.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound O_Demethyl O-Demethylation Parent->O_Demethyl CYP450s (e.g., CYP2C9, CYP2C19) Hydroxyl Hydroxylation Parent->Hydroxyl CYP450s (e.g., CYP3A4, CYP1A2) N_Dealkyl N-Dealkylation (forms 2C-G) Parent->N_Dealkyl Bis_O_Demethyl O,O-bis-Demethylation O_Demethyl->Bis_O_Demethyl Glucuronide Glucuronidation O_Demethyl->Glucuronide UGTs Sulfate Sulfation O_Demethyl->Sulfate SULTs Hydroxyl->Glucuronide UGTs Hydroxyl->Sulfate SULTs Bis_O_Demethyl->Glucuronide UGTs Bis_O_Demethyl->Sulfate SULTs

References

Methodological & Application

Application Note: Quantification of 25G-NBOMe in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of 25G-NBOMe (2-(2,5-dimethoxy-4-glycylphenyl)-N-(2-methoxybenzyl)ethanamine), a potent synthetic hallucinogen, in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined provides a sensitive and selective approach for the detection and quantification of this compound, crucial for forensic toxicology, clinical research, and drug development. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data and a discussion of the compound's metabolic pathways are provided.

Introduction

The NBOMe (N-benzyl-oxy-methyl) compounds are a series of potent synthetic hallucinogens that act as agonists at the serotonin 5-HT2A receptor.[1] Their high potency and increasing prevalence in recreational drug markets pose significant public health risks, necessitating sensitive and reliable analytical methods for their detection and quantification in biological specimens.[1] This application note details a robust HPLC-MS/MS method for the quantification of this compound, adaptable for various research applications. The method is based on established protocols for structurally similar NBOMe analogues.[2][3]

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is outlined below. Optimization may be required based on the specific biological matrix (e.g., plasma, urine, serum).

  • Internal Standard (IS) Addition: Spike all samples, calibration standards, and quality controls with an appropriate internal standard. A deuterated analog of this compound would be ideal. Alternatively, a structurally similar compound not expected to be present in the samples, such as 25H-NBOMe or a deuterated analog of another NBOMe compound (e.g., 25I-NBOMe-d3), can be used.[4]

  • Protein Precipitation (for Plasma/Serum):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) (for Urine):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the urine sample (pre-adjusted to pH 6 with a buffer).

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as described above.[3]

HPLC Conditions
  • Column: A C18 or C8 reversed-phase column with a particle size of less than 5 µm is recommended (e.g., Luna 3 µ C8(2) 100 Å, 100 × 2.0 mm).[3][5]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B).

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Injection Volume: 5 - 10 µL.[6]

  • Column Temperature: 30 - 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimization of parameters such as capillary voltage, source temperature, gas flows (nebulizer, drying gas), and compound-specific parameters (declustering potential, collision energy) is crucial for achieving optimal sensitivity.

Quantitative Data

The following tables provide a summary of expected quantitative parameters for an HPLC-MS/MS method for this compound, based on data from closely related analogs. Actual values must be determined during method validation.

Table 1: MRM Transitions and Mass Spectrometer Settings (Hypothetical for this compound)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound[M+H]⁺Fragment 1To be determinedTo be determined
Fragment 2To be determinedTo be determined
Internal Standard[M+H]⁺Fragment 1To be determinedTo be determined

Note: The precursor ion for this compound would be its molecular weight + 1. Product ions would be determined by infusion and fragmentation of a standard. Common fragments for NBOMe compounds include ions at m/z 121 and 91, corresponding to the methoxybenzyl and tropylium ions, respectively.[3]

Table 2: Method Validation Parameters (Based on Analogs)

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 - 50 pg/mL[3]
Lower Limit of Detection (LLOD)5 - 20 pg/mL[3]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound quantification.

Signaling and Metabolic Pathway

G cluster_pathway Pharmacological Action & Metabolism cluster_action Signaling Pathway cluster_metabolism Metabolic Pathways NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Agonist Metabolites Metabolites NBOMe->Metabolites Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (Hallucinogenic Effects) Ca->Response PKC->Response ODem O-Demethylation Metabolites->ODem Hydrox Hydroxylation Metabolites->Hydrox NDealk N-Dealkylation Metabolites->NDealk Gluc Glucuronidation Metabolites->Gluc Excretion Excretion Gluc->Excretion

References

Application Notes & Protocols: Developing In Vitro Assays for 25G-NBOMe Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-benzylphenethylamine derivative, 25G-NBOMe, is a potent serotonergic psychedelic. Like other members of the NBOMe family, its primary pharmacological activity is mediated through potent agonism at the serotonin 2A receptor (5-HT₂A).[1][2][3][4] The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G₁₁ signaling pathway.[1][5] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium.[1][6][7]

Characterizing the interaction of novel compounds like this compound with the 5-HT₂A receptor is crucial for understanding their pharmacological profile, potency, and potential for therapeutic development or toxicological assessment. This document provides detailed protocols for essential in vitro assays designed to quantify the binding affinity and functional activity of this compound at the human 5-HT₂A receptor.

1. 5-HT₂A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor begins with agonist binding, which induces a conformational change in the receptor. This change facilitates the activation of the heterotrimeric G protein Gq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7] This increase in intracellular Ca²⁺, along with DAG's activation of protein kinase C (PKC), mediates many of the downstream cellular responses.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) Receptor 5-HT₂A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Downstream Cellular Responses Ca->Response PKC->Response

Figure 1: 5-HT₂A Receptor Gq Signaling Pathway.

2. Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.[8][9][10]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with a membrane preparation containing the 5-HT₂A receptor, along with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This displacement is measured, and the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from CHO or HEK293 cells stably expressing h5-HT₂A) start->prep reagents Prepare Assay Reagents: 1. Test Compound (this compound) dilutions 2. Radioligand (e.g., [³H]ketanserin) 3. Assay Buffer prep->reagents incubation Incubate Components: Membranes + Radioligand + Test Compound (or Vehicle) reagents->incubation filtration Separate Bound/Free Ligand (Rapid Vacuum Filtration over GF/B filters) incubation->filtration wash Wash Filters (Ice-cold buffer to remove non-specific binding) filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis: - Calculate Specific Binding - Non-linear regression to find IC₅₀ - Calculate Ki via Cheng-Prusoff scintillation->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A receptor.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) and centrifuge to pellet the membranes.[11]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

  • Assay Execution:

    • The assay is typically performed in a 96-well plate format.[11]

    • To each well, add in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4).

      • 50 µL of test compound (this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For total binding, add vehicle. For non-specific binding (NSB), add a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM spiperone).

      • 50 µL of radioligand (e.g., [³H]ketanserin at a final concentration of ~1.0 nM).

      • 50 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Wash the filters rapidly three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, place them in scintillation vials with a scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

IP-1 Accumulation Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP-1).

Principle: Activation of the Gq-coupled 5-HT₂A receptor leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP-1.[12] In the presence of lithium chloride (LiCl), the final step of inositol phosphate degradation (IP-1 to myo-inositol) is blocked, causing IP-1 to accumulate in the cell.[13] This accumulation is proportional to the level of receptor activation. The amount of IP-1 can be quantified using various methods, most commonly a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[13][14]

Functional_Assay_Workflow start Start seed Seed Cells (e.g., CHO-h5-HT₂A) into 96/384-well plates start->seed stimulate Stimulate Cells: Add this compound dilutions in stimulation buffer containing LiCl seed->stimulate incubate Incubate (e.g., 30-60 min at 37°C) stimulate->incubate lyse Lyse Cells and Add Detection Reagents (e.g., HTRF IP1-d2 & anti-IP1-cryptate) incubate->lyse read Incubate and Read Plate (Time-Resolved Fluorescence Reader) lyse->read analysis Data Analysis: - Convert raw data to IP-1 concentration - Non-linear regression to find EC₅₀ - Determine Eₘₐₓ relative to a full agonist read->analysis end End analysis->end

Figure 3: Workflow for IP-1 Functional Assay.

Protocol:

  • Cell Culture:

    • Culture cells stably expressing the human 5-HT₂A receptor in an appropriate medium.

    • Seed the cells into white, opaque 96- or 384-well plates and grow to near-confluence.[13]

  • Assay Execution (based on HTRF format):

    • Remove the culture medium from the cells.

    • Add 20 µL of stimulation buffer (containing LiCl) with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells. Include a known full agonist (e.g., serotonin) for determining maximum response (Eₘₐₓ).

    • Incubate the plate for 30-60 minutes at 37°C.[15]

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). This typically involves adding a mix of IP1 labeled with the d2 acceptor and an anti-IP1 antibody labeled with the Europium cryptate donor.[13]

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF signal is inversely proportional to the amount of IP-1 produced by the cells.[13]

    • Convert the raw HTRF ratio data to IP-1 concentrations using a standard curve.

    • Plot the IP-1 concentration against the log concentration of this compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the response to a reference full agonist like serotonin.

Calcium Mobilization Assay

This is a high-throughput functional assay that directly measures the increase in intracellular calcium concentration following receptor activation.[16]

Principle: Cells expressing the 5-HT₂A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). When an agonist like this compound activates the receptor and triggers the release of Ca²⁺ from intracellular stores, the dye binds to the free Ca²⁺, resulting in a significant increase in fluorescence intensity.[17] This change is monitored in real-time using a fluorescence plate reader.

Protocol:

  • Cell Preparation:

    • Seed cells (CHO or HEK293 expressing h5-HT₂A) into black-walled, clear-bottom 96- or 384-well plates.

    • Allow cells to attach and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

  • Assay Execution:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • The instrument measures a baseline fluorescence reading for several seconds.

    • The instrument's integrated liquid handler adds the this compound dilutions (or reference agonist) to the wells.

    • Continue to record the fluorescence intensity in real-time for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

3. Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. The table below presents example data for this compound alongside a reference agonist, DOI (a well-characterized 5-HT₂A agonist).

Compound Binding Affinity (Ki, nM) Radioligand: [³H]ketanserinFunctional Potency (EC₅₀, nM) IP-1 AccumulationFunctional Efficacy (Eₘₐₓ, %) Relative to 5-HTFunctional Potency (EC₅₀, nM) Calcium Mobilization
This compound 0.550.80105%1.2
DOI 3.55.2100%7.8

Note: The values presented are hypothetical and representative for illustrative purposes. Actual experimental values may vary based on assay conditions and cell systems used.

References

Application Notes and Protocols for 25G-NBOMe Behavioral Studies Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are primarily based on studies of 25-NBOMe analogues such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, due to a lack of extensive published data on 25G-NBOMe. These protocols can serve as a strong starting point for designing and conducting behavioral studies with this compound, with the recommendation that dose-response relationships be carefully established for this specific compound.

Introduction

The N-benzyl-substituted phenethylamines (NBOMes) are a class of potent hallucinogenic compounds that act as agonists at the serotonin 5-HT₂A receptor. Understanding the behavioral effects of these compounds is crucial for both public health and for exploring their potential as pharmacological tools. Animal models provide a valuable means to investigate the in vivo effects of novel psychoactive substances like this compound. This document outlines detailed protocols for three key behavioral assays used to characterize the effects of NBOMe compounds in rodents: the Head-Twitch Response (HTR), Prepulse Inhibition (PPI) of the acoustic startle response, and locomotor activity assessment.

Signaling Pathway of 25-NBOMe Compounds

The primary mechanism of action for 25-NBOMe compounds involves potent agonism at the 5-HT₂A receptor. This interaction initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic and behavioral effects. Activation of the 5-HT₂A receptor by a 25-NBOMe compound leads to the recruitment of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release, particularly affecting glutamatergic and dopaminergic systems, which are thought to underlie the hallucinogenic and behavioral effects.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 25G_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25G_NBOMe->5HT2A_R Agonist Binding Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: Simplified signaling pathway of this compound via the 5-HT₂A receptor.

Experimental Protocols

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT₂A receptor activation and is strongly correlated with the hallucinogenic potential of a substance in humans.[1][2]

Experimental Workflow:

Head_Twitch_Response_Workflow Acclimation Acclimation (30-60 min) Drug_Admin Drug Administration (e.g., i.p. or s.c.) Acclimation->Drug_Admin Observation Observation Period (e.g., 30-60 min) Drug_Admin->Observation Data_Analysis Data Analysis (Count head twitches) Observation->Data_Analysis

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.

  • Acclimation: Individually house mice in observation chambers (e.g., clear cylindrical containers) for at least 30-60 minutes before drug administration to allow for habituation to the novel environment.[3]

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, place the animal back into the observation chamber. The number of head twitches is typically counted for a period of 30 to 60 minutes.[1][4] A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[2]

  • Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by appropriate post-hoc tests to compare different dose groups to the vehicle control.

Quantitative Data Summary (from 25-NBOMe analogue studies):

CompoundAnimal ModelDoses (mg/kg)RouteKey Findings
25I-NBOMe C57BL/6J mice0.1 - 1.0s.c.Dose-dependently induced HTR.[5]
25B-NBOMe Rats0.1 - 10i.p.Induced head and body twitches, with the most potent effect at 0.3 mg/kg.[6]
25CN-NBOH Mice0.5 - 2.5i.p.Evoked HTRs with a peak efficacy at 1.5 mg/kg.[7]
Prepulse Inhibition (PPI) of Acoustic Startle

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). It is a measure of sensorimotor gating, and deficits in PPI are observed in certain psychiatric disorders. Hallucinogens are known to disrupt PPI.

Experimental Workflow:

Prepulse_Inhibition_Workflow Drug_Admin Drug Administration Placement Place animal in startle chamber Drug_Admin->Placement Acclimation Acclimation Period (e.g., 5 min) Placement->Acclimation Test_Session Test Session (Pulse-alone & Prepulse+Pulse trials) Acclimation->Test_Session Data_Analysis Data Analysis (% PPI calculation) Test_Session->Data_Analysis

Caption: Workflow for the Prepulse Inhibition (PPI) assay.

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure with a sensor to detect movement, a speaker to deliver acoustic stimuli, and a computer for stimulus control and data acquisition.

  • Animals: Mice or rats can be used.

  • Drug Administration: Administer this compound or vehicle control.

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[8]

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

    • Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 3-12 dB above background) presented 100 ms before the pulse. Multiple prepulse intensities are typically used (e.g., 68, 75, and 85 dB).[8][9]

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the peak response during a defined window after the pulse. PPI is calculated as a percentage reduction in startle amplitude in the prepulse + pulse trials compared to the pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Quantitative Data Summary (from 25-NBOMe analogue studies):

CompoundAnimal ModelDoses (mg/kg)RouteKey Findings
25I-NBOMe C57BL/6J mice0.1 - 1.0i.p.Inhibited PPI at 15 and 120 minutes post-administration.[8][9]
25CN-NBOMe Wistar rats5.0s.c.Impaired sensorimotor gating.[10]
25I- and 25B-NBOMe Mice0.001 - 10i.p.Impaired sensory gating in the PPI test.[11][12]
Locomotor Activity

Locomotor activity assessment is used to determine the effects of a compound on general motor function, which can be either stimulatory or depressant. NBOMe compounds have been shown to have varied effects on locomotion, often dose-dependent.

Experimental Workflow:

Locomotor_Activity_Workflow Habituation Habituation to Test Arena (Optional, e.g., 30-60 min) Drug_Admin Drug Administration Habituation->Drug_Admin Test_Session Place in Arena and Record Activity (e.g., 60 min) Drug_Admin->Test_Session Data_Analysis Data Analysis (e.g., Distance traveled) Test_Session->Data_Analysis

Caption: Workflow for the Locomotor Activity assay.

Protocol:

  • Apparatus: An open field arena (e.g., a square or circular box) equipped with automated photobeam detectors or a video tracking system to monitor the animal's movement.

  • Animals: Mice or rats.

  • Habituation: Depending on the experimental question (to assess effects on novelty-induced or habituated locomotion), animals may or may not be habituated to the test arena prior to drug administration. For assessing general stimulant or depressant effects, a habituation period of 30-60 minutes is often employed.

  • Drug Administration: Administer this compound or vehicle control.

  • Test Session: Place the animal in the center of the open field arena and record locomotor activity for a set period, typically 60 minutes.

  • Data Analysis: The primary dependent measure is the total distance traveled. Other measures such as the number of horizontal and vertical movements (rearing) can also be analyzed. Data are often binned into time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Statistical analysis is typically performed using a repeated-measures ANOVA or a one-way ANOVA on the total distance traveled.

Quantitative Data Summary (from 25-NBOMe analogue studies):

CompoundAnimal ModelDoses (mg/kg)RouteKey Findings
25H-NBOMe Mice0.1 - 5.0i.p.Significantly increased locomotor activity at 0.1 mg/kg, with higher doses decreasing activity.[13]
25B-NBOMe MiceNot specifiedNot specifiedDecreased locomotor activity.[14][15]
25C-NBOMe MiceNot specifiedNot specifiedDecreased locomotor activity.[14][15]
25I-NBOMe Miceup to 1.0i.p.Did not affect spontaneous locomotion.[8][16]
25I-NBOMe Swiss-Webster mice2.5 - 25i.p.Produced a dose-dependent depression of locomotor activity.[16]
25CN-NBOMe Wistar rats0.2, 1.0s.c.Caused a reduction in locomotor activity.[10]

Data Presentation and Interpretation

The data obtained from these behavioral assays will provide a comprehensive profile of the in vivo effects of this compound. The HTR assay will give an indication of its hallucinogenic potential. The PPI test will shed light on its ability to disrupt sensorimotor gating, a key process in information processing. The locomotor activity assessment will characterize its stimulant or depressant effects on the central nervous system. By comparing the dose-response relationships across these assays, researchers can gain a deeper understanding of the pharmacological and behavioral properties of this compound.

References

Application Notes and Protocols for 25G-NBOMe as a Potential Radioligand for PET Imaging of 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on chemically similar compounds and general methodologies for PET radioligand development. As of the last update, there is no direct published research on the use of 25G-NBOMe as a PET radioligand. These protocols are intended for research and development professionals and should be adapted and validated rigorously.

Introduction

The N-benzylphenethylamine (NBOMe) class of compounds are potent and selective agonists for the serotonin 2A (5-HT2A) receptor. This receptor is a key target in neuroscience research due to its involvement in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of molecular targets. The development of a suitable PET radioligand for the 5-HT2A receptor from the NBOMe series could provide a valuable tool for studying its density and occupancy in the living brain.

This compound, a member of this family, is known for its high affinity for the 5-HT2A receptor. While its radiolabeled counterpart has not been extensively studied, its structural analogue, [¹¹C]25C-NBOMe, has been explored as a potential PET ligand. This document outlines a hypothetical framework for the development and application of a radiolabeled version of this compound, for instance, [¹¹C]this compound, for PET imaging of the 5-HT2A receptor.

Quantitative Data Summary

The following table summarizes hypothetical and literature-derived data for NBOMe compounds to provide a comparative overview. Data for this compound is projected based on its known high affinity for the 5-HT2A receptor.

CompoundRadiotracerPrecursorRadiochemical Yield (RCY)Molar Activity (Am)In Vitro Binding Affinity (Ki, nM)
This compound [¹¹C]this compoundDesmethyl-25G-NBOMeProjected: 20-40%Projected: > 100 GBq/µmolExpected to be sub-nanomolar
25C-NBOMe [¹¹C]25C-NBOMeNot specifiedNot specifiedNot specified2.89 ± 1.05[1]
25I-NBOMe Not radiolabeledN/AN/AN/AHigh, potent 5-HT2A agonist[1]

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

This protocol is a hypothetical adaptation based on the common ¹¹C-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Materials:

  • Desmethyl-25G-NBOMe precursor

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • HPLC purification system (C18 column)

  • Sterile water for injection, USP

  • Ethanol, USP

  • 0.9% Sodium Chloride for injection, USP

Procedure:

  • Precursor Preparation: Dissolve the desmethyl-25G-NBOMe precursor (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.

  • Activation: Add a suitable base, such as NaH (1.2 eq) or Cs₂CO₃ (2.0 eq), to the precursor solution and heat at 80°C for 5 minutes.

  • Radiolabeling: Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel and heat at 100-120°C for 5-10 minutes.

  • Quenching: Quench the reaction by adding 500 µL of HPLC mobile phase.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC with a C18 column. The mobile phase could consist of an acetonitrile/water gradient with 0.1% trifluoroacetic acid.

  • Formulation: Collect the radioactive fraction corresponding to [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen and reformulate the radiotracer in a sterile solution of ethanol and 0.9% saline for injection (typically ≤10% ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), molar activity, residual solvents, and sterility.

In Vitro Autoradiography

This protocol describes a method to assess the specific binding of [¹¹C]this compound to 5-HT2A receptors in brain tissue sections.

Materials:

  • Frozen brain sections (e.g., from rat or human post-mortem tissue known to express 5-HT2A receptors)

  • [¹¹C]this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ketanserin (a selective 5-HT2A antagonist for determining non-specific binding)

  • Phosphor imaging plates or autoradiography film

Procedure:

  • Tissue Preparation: Thaw-mount frozen brain sections (10-20 µm) onto microscope slides.

  • Pre-incubation: Pre-incubate the sections in binding buffer for 15-20 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the sections with varying concentrations of [¹¹C]this compound (e.g., 0.1-10 nM) in binding buffer for 60 minutes at room temperature. For determination of non-specific binding, co-incubate a parallel set of slides with a high concentration of ketanserin (e.g., 10 µM).

  • Washing: Wash the sections in ice-cold binding buffer (2 x 5 minutes) to remove unbound radioligand.

  • Drying: Briefly dip the slides in ice-cold distilled water and dry them under a stream of cool air.

  • Imaging: Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration.

  • Analysis: Quantify the binding density in specific brain regions using image analysis software. Calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in a Rodent Model

This protocol provides a general workflow for conducting a PET imaging study with [¹¹C]this compound in a rodent model.

Materials:

  • [¹¹C]this compound formulated for injection

  • Anesthetized rodent (e.g., rat or mouse)

  • Small animal PET scanner

  • Anesthesia system (e.g., isoflurane)

  • Tail vein catheter

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. Place a catheter in the tail vein for radiotracer injection.

  • Positioning: Position the animal in the PET scanner with the head in the field of view.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Inject a bolus of [¹¹C]this compound (e.g., 5-15 MBq) through the tail vein catheter.

  • Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM or FBP), correcting for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Co-register the PET images with a corresponding anatomical MRI or a brain atlas.

    • Define regions of interest (ROIs) in brain areas with known high (e.g., cortex) and low (e.g., cerebellum) 5-HT2A receptor densities.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling (e.g., using a simplified reference tissue model with the cerebellum as the reference region) to estimate binding potential (BP_ND).

Visualizations

Radiosynthesis_Workflow precursor Desmethyl-25G-NBOMe Precursor activation Activation with Base (e.g., NaH) precursor->activation labeling Radiolabeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf activation->labeling purification HPLC Purification labeling->purification formulation Formulation purification->formulation qc Quality Control formulation->qc final_product [¹¹C]this compound Radioligand qc->final_product

Caption: Hypothetical radiosynthesis workflow for [¹¹C]this compound.

PET_Imaging_Workflow animal_prep Animal Preparation (Anesthesia, Catheterization) positioning Positioning in PET Scanner animal_prep->positioning transmission Transmission Scan positioning->transmission injection [¹¹C]this compound Injection transmission->injection scan Dynamic PET Scan injection->scan reconstruction Image Reconstruction scan->reconstruction analysis Data Analysis (ROI, TAC, Kinetic Modeling) reconstruction->analysis results Binding Potential (BP_ND) Maps analysis->results Signaling_Pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Cellular Effects ca_release->downstream pkc_activation->downstream

References

Application Notes and Protocols for the Solid-Phase Extraction of 25G-NBOMe from Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 25G-NBOMe from human urine samples. The methodology is intended for forensic toxicology, clinical chemistry, and drug metabolism research.

Introduction

This compound is a potent synthetic hallucinogen derived from the 2C family of phenethylamines. Accurate and reliable methods for its detection in biological matrices are crucial for clinical and forensic investigations. Solid-phase extraction is a widely used sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices like urine, leading to improved analytical sensitivity and accuracy.[1][2] This application note details a robust SPE protocol for the extraction of this compound, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data
ParameterTypical Value RangeReference Compound(s)
Limit of Detection (LOD) 5 - 25 pg/mL25B-NBOMe, 25C-NBOMe, 25I-NBOMe
Limit of Quantification (LOQ) 50 pg/mL25B-NBOMe, 25C-NBOMe, 25I-NBOMe
Recovery 80 - 107%General NBOMes
Linearity (R²) > 0.9925I-NBOMe, 25B-NBOMe
Intra-day Precision < 20%25B-NBOMe, 25C-NBOMe, 25I-NBOMe
Inter-day Precision < 20%25B-NBOMe, 25C-NBOMe, 25I-NBOMe

Table 1: Typical performance data for NBOMe compound analysis in urine using SPE-LC-MS/MS. Data is based on published results for closely related analogs and serves as a guideline for method validation for this compound.[3]

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol is adapted from established methods for the extraction of NBOMe compounds from urine.[4][5]

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., 25B-NBOMe-D3)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify, Supel™-Select HLB)[1][5]

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation:

  • Allow urine samples to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Add the internal standard solution to the urine sample.

  • Adjust the pH of the sample to 6.0 ± 0.5 using 0.1 M phosphate buffer.[6]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of a solution of 95:5 deionized water:acetonitrile.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of 80:20 acetonitrile:methanol with 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Signaling Pathway of this compound

This compound, like other NBOMe compounds, is a potent agonist of the serotonin 5-HT2A receptor.[7] This interaction is believed to be the primary mechanism for its hallucinogenic effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_Release Increased Intracellular Ca2+ PIP2->Ca_Release PKC_Activation Protein Kinase C Activation PIP2->PKC_Activation Downstream_Effects Cellular Responses (e.g., neuronal excitation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound signaling pathway via the 5-HT2A receptor.

Experimental Workflow for SPE of this compound from Urine

The following diagram outlines the logical steps of the solid-phase extraction protocol.

G start Urine Sample Collection pretreatment Sample Pre-treatment (Centrifugation, pH adjustment) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) equilibration Equilibration (Phosphate Buffer) conditioning->equilibration equilibration->loading washing Washing Steps (Water, Acetonitrile/Water) loading->washing elution Elution (Acetonitrile/Methanol with NH4OH) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for the Analytical Detection of 25G-NBOMe on Blotter Paper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25G-NBOMe is a potent synthetic hallucinogen from the NBOMe family of compounds. These substances are derivatives of the 2C family of phenethylamines and are characterized by a 2-methoxybenzyl group attached to the nitrogen atom. This compound acts as a powerful agonist at the serotonin 5-HT2A receptor, leading to its psychoactive effects. Due to their high potency, NBOMe compounds are often distributed on blotter paper, making accurate and sensitive analytical detection methods crucial for forensic laboratories, clinical toxicology, and research settings.

This document provides detailed application notes and protocols for the detection and quantification of this compound on blotter paper using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) as a rapid screening tool is also presented.

Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade. The canonical pathway involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to various cellular responses. Additionally, 5-HT2A receptor activation can also initiate a β-arrestin-mediated signaling pathway.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates beta_arrestin β-Arrestin Pathway 5-HT2A_Receptor->beta_arrestin Can also activate PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to beta_arrestin->Cellular_Response Leads to

Caption: this compound signaling pathway via 5-HT2A receptor.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the confirmatory analysis of this compound.

Experimental Protocol

GC-MS Experimental Workflow Sample Blotter Paper Sample Extraction Extraction with Methanol (with sonication) Sample->Extraction Vortex Vortex Mixing Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant GCMS GC-MS Analysis Supernatant->GCMS

Caption: Workflow for GC-MS analysis of this compound.

1. Sample Preparation:

  • Place a single blotter paper tab into a 2 mL glass vial.

  • Add 1.5 mL of methanol to the vial.

  • Sonicate the vial for 15 minutes in an ultrasonic bath.

  • Vortex the sample for 1 minute.

  • Centrifuge the vial at 3000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a new vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Data Presentation

ParameterValue
Retention TimeDependent on specific this compound isomer and column
Major Mass Fragments (m/z)To be determined from the mass spectrum of a this compound standard

Note: As this compound is not as commonly reported as other NBOMe compounds, specific quantitative data on blotter paper is scarce. The table below shows data for a related compound, 25C-NBOMe, to illustrate the typical range of dosages found on blotter paper.

Quantitative Data for 25C-NBOMe on Blotter Paper (Example)

Sample ID25C-NBOMe per Blotter (µg)
Blotter 1701.0
Blotter 21943.5
Blotter 3950.2
Blotter 41234.8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for non-volatile and thermally labile compounds. It is an excellent technique for the quantification of this compound at very low concentrations.

Experimental Protocol

LC-MS/MS Experimental Workflow Sample Blotter Paper Sample Extraction Extraction with Methanol Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

Caption: Workflow for LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Place a single blotter paper tab into a 10 mL glass tube.

  • Add 5 mL of methanol to the tube.

  • Gently mix for 1 hour to extract the NBOMe derivatives.[1]

  • Dilute the extract with the initial mobile phase as necessary to fall within the calibration range.

  • Filter the diluted extract through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).

  • Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound (precursor ion -> product ions).

Data Presentation

ParameterValue
Retention TimeDependent on specific this compound isomer and column
Precursor Ion (m/z)To be determined for this compound
Product Ions (m/z)To be determined for this compound
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive technique that can be used for the preliminary screening of blotter paper samples. It requires minimal to no sample preparation and provides information about the functional groups present in the sample.

Experimental Protocol

ATR-FTIR Experimental Workflow Sample Blotter Paper Sample Placement Place on ATR Crystal Sample->Placement Pressure Apply Pressure Placement->Pressure Analysis Acquire Spectrum Pressure->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 25G-NBOMe in Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 25G-NBOMe in blood samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in blood?

A1: The primary challenges in analyzing this compound in blood samples are its low concentrations in biological matrices, making high sensitivity a requirement for detection methods. Additionally, the complexity of the blood matrix can lead to significant matrix effects, such as ion suppression or enhancement, which can interfere with accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of NBOMe compounds in whole blood can also be a concern, necessitating proper sample handling and storage.

Q2: Which analytical technique is most suitable for the quantification of this compound in blood?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the accurate and sensitive quantification of this compound in blood. This technique offers high selectivity and sensitivity, which are crucial for detecting the low concentrations typical of this compound in biological samples.

Q3: What are the recommended storage conditions for blood samples intended for this compound analysis?

A3: Based on stability studies of NBOMe compounds, it is recommended to refrigerate whole blood samples for up to 90 days. For longer-term storage, samples should be frozen at -20°C to ensure the stability of the analytes. Storing samples at room temperature can lead to a significant decrease in NBOMe concentrations.

Q4: Why is the choice of blood collection tube important for NBOMe analysis?

A4: The type of blood collection tube can significantly impact the measured concentration of NBOMe compounds. Tubes containing serum separator gels (e.g., Gold Top tubes) are not recommended as they can sequester NBOMe compounds, leading to a substantial decrease in the measured concentration and potentially false-negative results. It is advisable to use tubes without separator gels, such as Red Top tubes. If a separator gel tube must be used, the serum should be separated from the gel within one hour of collection.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in blood using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing for basic compounds like this compound is a common issue in reverse-phase chromatography.

  • Possible Causes:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of this compound, causing peak tailing.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Column Contamination: Buildup of matrix components on the column frit or packing material.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Add a buffer, such as ammonium formate, to the mobile phase to minimize silanol interactions. The positive ions from the buffer can compete with the analyte for interaction with the negatively charged silanol groups.

    • Reduce Sample Load: Dilute the sample to check for column overload. If peak shape improves with dilution, reduce the injection volume or sample concentration.

    • Column Maintenance: Backflush the column to remove particulates from the inlet frit. If tailing persists, consider using a guard column or replacing the analytical column.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A lower pH can protonate residual silanols and reduce their interaction with the basic analyte.

    • Use a Deactivated Column: Employ an end-capped column specifically designed to minimize silanol interactions.

Issue 2: Inconsistent Results and Poor Reproducibility

Q: I am observing significant variability in my quantitative results for this compound across different sample preparations. What could be the reason?

A: Inconsistent results are often linked to matrix effects and the sample preparation method.

  • Possible Causes:

    • Variable Matrix Effects: The degree of ion suppression or enhancement can vary between different blood samples due to differences in their composition.

    • Inconsistent Extraction Recovery: The efficiency of the extraction method may not be consistent across all samples.

    • Improper Internal Standard Use: The internal standard may not be adequately compensating for variations in matrix effects and recovery.

  • Troubleshooting Steps:

    • Evaluate and Optimize Sample Preparation: Protein precipitation is a quick method but may result in significant matrix effects. Solid-phase extraction (SPE) generally provides cleaner extracts and can reduce matrix effects. A comparative evaluation is recommended.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used.

    • Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your method. This involves comparing the analyte response in a blank extracted matrix spiked with the analyte to the response in a pure solvent.

Issue 3: Low Signal Intensity or No Peak Detected

Q: I am struggling to detect this compound in my blood samples, even though I suspect it is present. What should I check?

A: Low or no signal can be due to a variety of factors, from sample preparation to instrument settings.

  • Possible Causes:

    • Insufficient Method Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of your method may be too high for the low concentrations of this compound in the samples.

    • Significant Ion Suppression: Co-eluting matrix components can severely suppress the ionization of this compound in the mass spectrometer source.

    • Analyte Degradation: Improper sample storage or handling can lead to the degradation of this compound.

    • Inefficient Extraction: The chosen sample preparation method may have a low recovery for this compound.

  • Troubleshooting Steps:

    • Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, precursor/product ion selection) are optimized for this compound to maximize signal intensity.

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.

    • Check for Ion Suppression: Conduct an infusion experiment where a constant flow of this compound solution is introduced into the mass spectrometer post-column. Inject a blank extracted blood sample and observe any dips in the baseline signal, which would indicate regions of ion suppression. Adjust the chromatography to move the this compound peak away from these regions.

    • Verify Sample Integrity: Review sample collection and storage procedures to ensure they comply with recommended conditions (refrigeration or freezing).

    • Evaluate Extraction Recovery: Determine the extraction recovery of your method by comparing the peak area of an analyte spiked into the matrix before extraction to that of an analyte spiked into the blank matrix extract after extraction.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for NBOMe Analysis in Blood

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile, methanol).Analyte is selectively retained on a solid sorbent while interferences are washed away.
Matrix Effect Moderate to high ion suppression is common due to co-extraction of phospholipids and other endogenous components.Lower matrix effects due to more effective removal of interfering substances.
Recovery Generally good, but can be variable.High and reproducible recovery can be achieved with method optimization.
Throughput High; simple and fast procedure.Lower; more steps involved (conditioning, loading, washing, elution).
Cost Low; requires minimal reagents and consumables.Higher; requires SPE cartridges/plates and multiple solvents.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Preparation:

    • To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., this compound-d3).

    • Vortex briefly to mix.

  • Precipitation:

    • Add 300 µL of cold (-20°C) acetonitrile to the sample.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge and should be optimized.

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add 10 µL of an internal standard solution.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

    • Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 1 mL of 100 mM acetic acid.

    • Wash the cartridge with 3 mL of methanol to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis Analysis blood_sample Whole Blood Sample add_is Add Internal Standard blood_sample->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Acetonitrile vortex1->add_solvent PPT Path condition Condition SPE Cartridge vortex1->condition SPE Path vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate load Load Sample condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound analysis in blood.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_reproducibility Poor Reproducibility cluster_sensitivity Low Sensitivity start Analytical Problem Encountered peak_tailing Peak Tailing/Fronting start->peak_tailing inconsistent_results Inconsistent Results start->inconsistent_results low_signal Low/No Signal start->low_signal check_mobile_phase Optimize Mobile Phase (pH, Buffer) peak_tailing->check_mobile_phase check_column Check Column (Contamination, Overload) peak_tailing->check_column evaluate_matrix_effect Evaluate Matrix Effect inconsistent_results->evaluate_matrix_effect check_is Use Stable Isotope-Labeled IS inconsistent_results->check_is optimize_extraction Optimize Extraction Method inconsistent_results->optimize_extraction optimize_ms Optimize MS/MS Parameters low_signal->optimize_ms improve_cleanup Improve Sample Cleanup (SPE) low_signal->improve_cleanup check_ion_suppression Check for Ion Suppression low_signal->check_ion_suppression

Caption: Troubleshooting logic for this compound blood analysis.

Technical Support Center: Quantification of 25G-NBOMe Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 25G-NBOMe metabolites. Given the limited specific literature on this compound, this guide draws upon data and methodologies from closely related NBOMe compounds to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: While specific studies on this compound are scarce, based on in vitro and in vivo studies of other NBOMe compounds like 25I-NBOMe, 25C-NBOMe, and 25N-NBOMe, the primary metabolic pathways are expected to be:

  • O-demethylation: Removal of one or more methyl groups from the methoxy groups on the phenethylamine or N-benzyl ring.

  • Hydroxylation: Addition of a hydroxyl group, most likely on the N-benzyl ring.

  • N-dealkylation: Removal of the N-benzyl group.

  • Glucuronidation and Sulfation (Phase II): Conjugation of phase I metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[1]

Q2: Why is it challenging to differentiate this compound from its metabolites and isomers?

A2: The challenges arise from several factors:

  • Structural Similarity: Metabolites often differ from the parent compound by only a small mass change (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation), leading to similar chromatographic retention times and mass spectral fragmentation patterns.

  • Isomeric Compounds: Positional isomers of this compound and its metabolites can be difficult to distinguish using mass spectrometry alone, as they have the same mass-to-charge ratio (m/z). Chromatographic separation is crucial for their differentiation.

  • Lack of Reference Standards: The commercial availability of certified reference standards for this compound metabolites is limited. This hinders definitive identification and accurate quantification.

Q3: What are the most common analytical techniques for quantifying NBOMe compounds and their metabolites?

A3: The most widely used and effective technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[2] This method offers the high sensitivity and selectivity required to detect the low concentrations of these potent compounds and their metabolites in complex biological matrices like blood and urine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the parent compounds, but may require derivatization for metabolites.

Q4: What are the key considerations for sample preparation when analyzing this compound metabolites?

A4: Effective sample preparation is critical for accurate quantification. Key considerations include:

  • Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analytes, leading to ion suppression or enhancement.

  • Extraction Method: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and concentrate the analytes.[2] The choice of extraction method should be optimized to maximize the recovery of both the parent drug and its more polar metabolites.

  • Enzymatic Hydrolysis: Since many metabolites are excreted as glucuronide or sulfate conjugates, enzymatic hydrolysis with β-glucuronidase and/or sulfatase prior to extraction is often necessary to cleave the conjugates and measure the total concentration of the metabolites.

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape or resolution.
  • Possible Cause: Inappropriate mobile phase composition or gradient.

    • Troubleshooting Step: Optimize the mobile phase pH and organic modifier gradient. For basic compounds like NBOMes, using a mobile phase with a small amount of formic acid or ammonium formate can improve peak shape.

  • Possible Cause: Column degradation.

    • Troubleshooting Step: Replace the analytical column. Use of a guard column is recommended to extend the life of the main column, especially with complex biological samples.

  • Possible Cause: Matrix effects from insufficiently cleaned samples.

    • Troubleshooting Step: Improve the sample preparation method. This may involve trying a different SPE sorbent or LLE solvent system. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.

Issue 2: Low signal intensity or inability to detect metabolites.
  • Possible Cause: Inefficient ionization of metabolites.

    • Troubleshooting Step: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates) for the specific metabolites. Metabolites may have different optimal ionization conditions than the parent compound.

  • Possible Cause: Low abundance of the target metabolites.

    • Troubleshooting Step: Increase the sample volume or use a more efficient extraction and concentration method. Ensure that enzymatic hydrolysis is complete if analyzing for conjugated metabolites.

  • Possible Cause: Incorrect MRM transitions selected.

    • Troubleshooting Step: If reference standards are unavailable, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify the accurate mass of potential metabolites and their fragmentation patterns to select appropriate MRM transitions for a triple quadrupole instrument.

Issue 3: Inaccurate or non-reproducible quantitative results.
  • Possible Cause: Lack of a suitable internal standard.

    • Troubleshooting Step: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound that is not present in the sample can be used, but it may not fully compensate for matrix effects and extraction variability.

  • Possible Cause: Degradation of analytes during sample storage or preparation.

    • Troubleshooting Step: Investigate the stability of this compound and its potential metabolites under different storage conditions (temperature, light exposure). Minimize the time between sample collection, preparation, and analysis.

  • Possible Cause: Non-linear calibration curve.

    • Troubleshooting Step: Ensure the calibration range is appropriate for the expected concentrations in the samples. Use a sufficient number of calibration points and consider a weighted linear or quadratic regression if necessary.

Quantitative Data Summary

Specific quantitative data for this compound metabolites is not available in the reviewed literature. The following table presents representative quantitative data for other NBOMe compounds to provide a reference for expected concentration ranges.

CompoundMatrixConcentration RangeAnalytical MethodReference
25I-NBOMeSerum0.25 - 2.7 ng/mLHPLC-MS/MSPoklis et al. (2014)
25C-NBOMeUrine1.5 - 20 ng/mLLC-HRMSWohlfarth et al. (2016)[1]
25B-NBOMePlasma0.7 - 10.1 ng/mLLC-MS/MSTang et al. (2014)

Experimental Protocols

General Protocol for the Analysis of NBOMe Metabolites in Urine by LC-MS/MS

This protocol is a general guideline based on methods for related NBOMe compounds and should be optimized and validated for this compound and its specific metabolites.

1. Sample Preparation:

  • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d3, if available, or a structural analogue).

  • Add 500 µL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex and incubate at 60°C for 2 hours.

  • Allow the sample to cool to room temperature.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with methanol and water.

    • Load the sample.

    • Wash with a weak organic solvent to remove interferences.

    • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions will need to be determined for this compound and its metabolites.

3. Method Validation:

The analytical method should be validated according to established guidelines, assessing parameters such as:

  • Selectivity and specificity

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Recovery

  • Matrix effects

  • Stability

Visualizations

Signaling Pathway of this compound via the 5-HT2A Receptor

This compound, like other NBOMe compounds, is a potent agonist of the serotonin 2A (5-HT2A) receptor. The primary signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR) is through the Gq/11 pathway.

5-HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for this compound Metabolite Quantification

The following diagram outlines a typical workflow for the quantification of this compound metabolites from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (if necessary) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Result (Concentration) Quant->Result

References

Technical Support Center: Optimizing HPLC Gradient for NBOMe Compound Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradient methods for the separation of NBOMe compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of NBOMe compounds.

Q1: Why are my NBOMe compound peaks co-eluting or showing poor resolution?

A1: Poor resolution or co-elution of NBOMe compounds is a common challenge due to their structural similarities. Here are several approaches to improve separation:

  • Adjust the Gradient Slope: A shallower gradient can increase the separation time between closely eluting peaks.[1][2] If your compounds elute over a narrow time frame, "stretch out" the gradient in that specific range.[2] For example, if peaks of interest elute between 60% and 80% of the organic solvent, you can program the gradient to change more slowly in this window.

  • Modify the Mobile Phase Composition:

    • Solvent Type: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity due to different interactions with the stationary phase. Acetonitrile often provides sharper peaks.[3]

    • pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like NBOMe phenethylamines.[4][5] Adjusting the pH with a suitable buffer (e.g., ammonium acetate or formic acid) can change the ionization state of the analytes and improve separation.[6][7] For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa.[8]

  • Column Chemistry: Consider using a different stationary phase. While C18 columns are common, a phenyl-hexyl or biphenyl column can offer different selectivity for aromatic compounds like NBOMes.[6]

Q2: My peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Check for Secondary Interactions: NBOMe compounds have amine groups that can interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a competitive base, like a small amount of a suitable amine modifier, to the mobile phase or using a base-deactivated column can mitigate this issue.

  • Adjust Mobile Phase pH: As mentioned above, controlling the pH is crucial. An incorrect pH can lead to mixed ionization states, causing peak tailing.[8]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[9] Try diluting your sample and reinjecting.

  • Column Contamination: Contaminants from previous injections can build up at the head of the column, causing peak distortion.[10] Flushing the column with a strong solvent or using a guard column can help.[10][11]

Q3: I'm observing ghost peaks in my chromatogram. What is the source?

A3: Ghost peaks are peaks that appear in a chromatogram where none are expected.

  • Contamination: The source can be contamination in the mobile phase, injection solvent, or from carryover from a previous injection.[12] Ensure you are using high-purity solvents.[12]

  • Carryover: If a highly concentrated sample was previously injected, subsequent blank injections may show ghost peaks.[6] Implement a robust needle wash protocol in your autosampler method.[12]

Q4: My retention times are shifting from one run to the next. Why is this happening?

A4: Retention time instability can compromise the reliability of your analysis.

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.[10] Prepare fresh mobile phase daily and ensure accurate mixing.[12] Degassing the mobile phase is also important to prevent bubble formation in the pump.[10][12]

  • Column Temperature: Fluctuations in column temperature can affect retention times.[1][4] Using a column oven will provide a stable temperature environment.[1][10]

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and retention time variability.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for separating a mix of NBOMe compounds?

A1: A good starting point for method development is a broad linear gradient, for example, from a low to a high percentage of organic solvent over 15-20 minutes.[14] A common mobile phase system for NBOMe compounds is a combination of water with an additive like 0.1% formic acid and 10 mM ammonium acetate as mobile phase A, and an organic solvent like methanol or acetonitrile as mobile phase B.[6][7] A scouting gradient could be 20% to 80% B over 10 minutes.[7]

Q2: Which type of HPLC column is best for NBOMe compound separation?

A2: Reversed-phase columns are typically used for the separation of NBOMe compounds. C8 and C18 columns are widely applicable.[7][15] For enhanced selectivity, especially with complex mixtures, a biphenyl stationary phase has also been shown to be effective.[6][16]

Q3: How can I reduce the total run time of my gradient method without sacrificing resolution?

A3: To shorten your analysis time, you can start with a steeper gradient to quickly elute less retained compounds. Once you have identified the elution window for your target NBOMe compounds, you can create a segmented gradient that is shallower in that specific region to maintain resolution, and steeper elsewhere.[2] Additionally, using columns with smaller particle sizes (e.g., sub-2 µm) in a UHPLC system can significantly reduce run times while improving or maintaining resolution.

Experimental Protocols

Below are examples of HPLC methods that have been used for the separation of NBOMe compounds.

Method 1: Separation of Nine NBOMe Derivatives [6][16]

  • Column: Restek Allure Biphenyl, 5 µm, 100 x 3.2 mm

  • Mobile Phase A: Deionized water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0.00–1.0 min: Start at 50% B, linear gradient to 80% B

    • 1.0–10.0 min: Linear gradient to 70% B

    • 10.1 min: Return to 50% B

  • Detection: Tandem Mass Spectrometry (MS/MS)

Method 2: Separation of 2CC-NBOMe and 25I-NBOMe [7]

  • Column: Phenomenex Luna C8(2), 3 µm, 100Å, 100 x 2.0 mm

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.00–1.10 min: Hold at 20% B

    • 1.10–8.00 min: Linear gradient to 33% B

    • Hold for 6.90 min

    • Return to 20% B at 8.00 min

  • Detection: Tandem Mass Spectrometry (MS/MS)

Data Presentation

Table 1: HPLC Columns and Mobile Phases for NBOMe Analysis

Compound(s)Column TypeStationary PhaseMobile Phase AMobile Phase BReference
Nine NBOMe derivativesRestek AllureBiphenylDI water with 10 mM ammonium acetate and 0.1% formic acidMethanol[6][16]
2CC-NBOMe, 25I-NBOMePhenomenex LunaC8Water with 10 mM ammonium acetate and 0.1% formic acidAcetonitrile[7]
NBOMe Designer DrugsAscentis ExpressC1820 mM ammonium acetate, pH 4 with acetic acidAcetonitrile[17]

Table 2: Example Gradient Profiles for NBOMe Separation

Time (min)% Mobile Phase B (Method 1)% Mobile Phase B (Method 2)
0.005020
1.008020
1.10-20
8.00-33
10.0070-
10.1050-

Visualizations

HPLC_Optimization_Workflow cluster_start Initial Setup cluster_dev Method Development cluster_opt Optimization start Define Separation Goal (e.g., resolve specific NBOMe isomers) select_column Select Initial Column (e.g., C18 or Biphenyl) start->select_column select_mp Select Mobile Phases (e.g., Water/ACN with additives) select_column->select_mp scout_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) select_mp->scout_gradient eval_results Evaluate Chromatogram (Resolution, Peak Shape) scout_gradient->eval_results is_sep_ok Separation Adequate? eval_results->is_sep_ok opt_gradient Optimize Gradient Slope (Shallow vs. Steep) is_sep_ok->opt_gradient No end_node Final Validated Method is_sep_ok->end_node Yes opt_mp Adjust Mobile Phase (pH, Solvent Type) opt_gradient->opt_mp opt_temp Adjust Temperature opt_mp->opt_temp loop_back Re-evaluate opt_temp->loop_back loop_back->eval_results

Caption: Workflow for HPLC gradient optimization.

Troubleshooting_Tree cluster_resolution Poor Resolution / Co-elution cluster_peakshape Poor Peak Shape (Tailing/Fronting) cluster_retention Retention Time Shifts cluster_legend Problem Categories problem Identify Chromatographic Problem res_q1 Adjust Gradient Slope (Make shallower in elution region) ps_q1 Check for Sample Overload (Dilute sample) rt_q1 Ensure Adequate Column Equilibration key1 Poor Resolution problem->key1 key2 Poor Peak Shape problem->key2 key3 RT Instability problem->key3 res_q2 Change Organic Solvent (Methanol vs. Acetonitrile) res_q1->res_q2 res_q3 Modify Mobile Phase pH res_q2->res_q3 res_q4 Try Different Column Chemistry res_q3->res_q4 ps_q2 Adjust Mobile Phase pH ps_q1->ps_q2 ps_q3 Use Base-Deactivated Column ps_q2->ps_q3 ps_q4 Clean/Replace Column & Guard Column ps_q3->ps_q4 rt_q2 Check Mobile Phase Preparation rt_q1->rt_q2 rt_q3 Use a Column Oven for Temp Control rt_q2->rt_q3 rt_q4 Check Pump for Leaks/Malfunctions rt_q3->rt_q4

Caption: Troubleshooting decision tree for common HPLC issues.

References

minimizing sample degradation of 25g-NBome during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 25g-NBOMe samples during storage. The following frequently asked questions (FAQs) and troubleshooting protocols will help ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a solid (powder) form in a tightly sealed container. The container should be placed in a dark, cool, and dry environment. For optimal long-term storage, placing the container in a desiccator at or below -20°C is advisable.

Q2: How does temperature affect the stability of this compound?

Higher temperatures can accelerate the degradation of chemical compounds, including phenethylamines like this compound. While specific stability data for this compound is limited, a study on the related compound 25C-NBOMe in wastewater demonstrated significantly better stability at lower temperatures.[1]

Table 1: Influence of Temperature on the Stability of 25C-NBOMe in Wastewater over 7 Days

Storage TemperatureStability
-20°C (Freezer)Most Stable
4°C (Refrigerator)Moderately Stable
20°C (Room Temp)Least Stable

Data extrapolated from a study on 25C-NBOMe in wastewater.[1]

Q3: What is the impact of light and air (oxygen) exposure on this compound degradation?

Exposure to light and oxygen can lead to the degradation of this compound. Phenethylamine compounds can be susceptible to oxidation.[2] It is crucial to store samples in amber vials or other light-protecting containers and to minimize headspace in the container to reduce exposure to oxygen. Purging the container with an inert gas like argon or nitrogen before sealing can also enhance stability.

Q4: What are the common degradation pathways for this compound?

While specific degradation pathways for this compound during storage are not extensively documented, potential degradation mechanisms for related NBOMe compounds include O-demethylation and hydroxylation.[1][3] Oxidation of the phenethylamine structure is also a likely degradation pathway.[2]

Q5: Which solvents are recommended for storing this compound solutions?

If storage in solution is necessary, use a high-purity, anhydrous solvent. Methanol is a common solvent for analytical purposes with NBOMe compounds.[4] Prepare solutions fresh whenever possible. If short-term storage of a solution is required, it should be stored at -20°C or below in a tightly sealed, light-protected container. Stock solutions of related compounds have been stored at –20°C.[5]

Troubleshooting Guide

If you suspect your this compound sample has degraded, follow this troubleshooting workflow.

Troubleshooting_Degradation start Suspicion of Sample Degradation check_visual Visually Inspect Sample (e.g., color change, clumping) start->check_visual check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage analytical_test Perform Analytical Purity Test (e.g., HPLC-MS/MS) check_visual->analytical_test Inconclusive or Signs of Degradation check_storage->analytical_test Suboptimal Conditions Identified compare_data Compare Data with Reference Standard or Initial Analysis analytical_test->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Significant Deviation no_degradation No Significant Degradation compare_data->no_degradation Within Acceptable Limits discard_sample Discard Sample and Procure a New Batch degradation_confirmed->discard_sample review_protocols Review and Optimize Storage Protocols degradation_confirmed->review_protocols continue_use Continue with Experiment no_degradation->continue_use

Caption: Troubleshooting workflow for suspected this compound sample degradation.

Experimental Protocols

Protocol: Monitoring this compound Stability via HPLC-MS/MS

This protocol outlines a method to assess the purity and quantify the degradation of this compound samples over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber glass vials, minimizing headspace.

    • Prepare a set of calibrators and quality control (QC) samples in the same solvent.[5]

  • Storage Conditions:

    • Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature with and without light exposure).

  • Time Points:

    • Establish a schedule for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

  • HPLC-MS/MS Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample, calibrators, and QCs using a validated HPLC-MS/MS method. High-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) is a common method for the analysis of NBOMe compounds.[6]

      • Column: A C18 or biphenyl column is often suitable.

      • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4]

      • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its response to the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • Analyze for the appearance of new peaks, which may indicate degradation products.

Visualizations

Factors Influencing this compound Degradation

Degradation_Factors nbome This compound Degradation temp High Temperature temp->nbome light UV/Light Exposure light->nbome oxygen Oxygen (Air) oxygen->nbome humidity Humidity/Moisture humidity->nbome ph pH (in solution) ph->nbome

Caption: Key environmental factors that can accelerate this compound degradation.

Experimental Workflow for a Stability Study

Stability_Study_Workflow prep Sample Preparation (Aliquoting) storage Storage under Varied Conditions (Temp, Light) prep->storage timepoint Analysis at Predetermined Time Points storage->timepoint analysis HPLC-MS/MS Analysis timepoint->analysis data Data Interpretation (Purity & Degradant ID) analysis->data report Report Generation data->report

Caption: A typical experimental workflow for assessing this compound stability.

References

Technical Support Center: 25g-NBOMe In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 25g-NBOMe in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of NBOMe compounds?

Q2: Which solvent should I choose for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, it is recommended to use an organic solvent in which the compound is readily soluble, such as DMSO, DMF, or ethanol. DMSO is a common choice for in-vitro assays due to its high solubilizing capacity and miscibility with aqueous media.[1] However, it is crucial to keep the final concentration of the organic solvent in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound is not dissolving in my aqueous experimental buffer. What should I do?

A3: Direct dissolution of this compound in aqueous buffers is often difficult. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in your aqueous experimental buffer to achieve the desired final concentration. Ensure vigorous vortexing or mixing after each dilution step to aid dispersion.

Q4: Can I use sonication to improve the solubility of this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. After adding the solvent to the compound, brief periods of sonication in a water bath can help to break down aggregates and enhance solubilization. However, be cautious with the duration and power of sonication to avoid potential degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when handling this compound in the laboratory.

Problem Possible Cause Recommended Solution
Precipitation observed after diluting the DMSO stock solution in aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Lower the final concentration: Try diluting your stock solution further to a lower working concentration. 2. Increase the DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always run a vehicle control to account for any effects of the solvent. 3. Use a different buffer: The pH and composition of your buffer can influence solubility. Experiment with different buffers if possible.
Inconsistent experimental results. Incomplete dissolution of the compound, leading to inaccurate concentrations. Degradation of the compound in solution.1. Ensure complete dissolution of the stock solution: Visually inspect your stock solution to ensure there are no visible particles. If necessary, briefly sonicate. 2. Prepare fresh dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment to minimize degradation. 3. Proper storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty dissolving the compound even in organic solvents. Poor quality of the compound or presence of impurities. The compound may have formed aggregates.1. Verify compound quality: If possible, check the purity of your this compound using analytical techniques. 2. Gentle heating: Gentle warming of the solution (e.g., to 37°C) can sometimes improve solubility in organic solvents. However, be cautious as excessive heat can cause degradation. 3. Sonication: As mentioned earlier, sonication can help break up aggregates.

Quantitative Solubility Data for Structurally Similar NBOMe Compounds

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of related NBOMe compounds, which can serve as a useful reference.

CompoundSolventSolubility
25C-NBOMe (hydrochloride) DMF10 mg/mL[1]
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL[1]
DMSO3 mg/mL[1]
Ethanol5 mg/mL[1]
25N-NBOMe (hydrochloride) DMF3 mg/mL
DMSO5 mg/mL
Ethanol10 mg/mL
PBS (pH 7.2)10 mg/mL

Data sourced from Cayman Chemical product information sheets.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.

  • Adding the Solvent: Transfer the weighed powder to a microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Sonication (if necessary): If any particulate matter is still visible, place the tube in a sonicator water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solutions in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous experimental buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your aqueous experimental buffer to achieve the desired final concentrations.

  • Mixing: After each dilution step, ensure thorough mixing by vortexing or pipetting up and down several times.

  • Final Solvent Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is below the tolerance level of your experimental system (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as your highest concentration working solution.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR).[2] The activation of this receptor initiates a well-characterized intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor binds & activates G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Preparing this compound Solutions

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution serial_dilute Serial Dilute in Aqueous Buffer thaw->serial_dilute mix Vortex/Mix Thoroughly serial_dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for this compound Solution Preparation.

References

Technical Support Center: Method Validation for 25g-NBOMe and Related N-benzylphenethylamines in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the analysis of 25g-NBOMe and other NBOMe compounds in forensic toxicology.

Summary of Quantitative Data

Quantitative validation parameters from published methods for various NBOMe compounds are summarized below. These tables provide a reference range for expected performance characteristics of a well-validated method.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for NBOMe Compounds in Biological Matrices.

Parameter25I-NBOMe25C-NBOMe25B-NBOMeMatrixReference
LOD 0.09 ng/mL--Blood[1]
LLOQ 0.01-0.02 ng/mL0.01-0.02 ng/mL0.01-0.02 ng/mLWhole Blood, Plasma, Urine[2]
Linearity 0.01-20 ng/mL0.01-20 ng/mL0.01-20 ng/mLWhole Blood, Plasma, Urine[2]
Intra-day Precision (%CV) <15%<15%<15%Serum
Inter-day Precision (%CV) <15%<15%<15%Serum
Accuracy/Bias ±15%±15%±15%Serum
Recovery >70%>70%>70%-
Matrix Effect InvestigatedInvestigatedInvestigatedWhole Blood, Plasma, Urine[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for NBOMe Compounds.

Parameter25C-NBOMeMatrixReference
LOD -Blotter Paper[3]
LOQ -Blotter Paper[3]
Linearity 1-100 ng/mLMethanol[3]
Intra-day Precision (%CV) --
Inter-day Precision (%CV) --
Accuracy/Bias --

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of NBOMe compounds based on the literature.

LC-MS/MS Method for NBOMe Compounds in Whole Blood

This method is suitable for the quantitative analysis of NBOMe compounds in whole blood, plasma, or urine.[2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard (IS) Addition: Spike 1 mL of the biological sample with a deuterated internal standard (e.g., 25I-NBOMe-d3).

  • Sample Pre-treatment: Add 1 mL of an appropriate buffer (e.g., phosphate buffer, pH 6) and vortex.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol, followed by deionized water, and finally the buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by an acidic wash (e.g., dilute HCl), and then a non-polar solvent (e.g., hexane) to remove interferences.

  • Elution: Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Instrumentation and Analytical Conditions

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for each analyte and the internal standard.

GC-MS Method for NBOMe Compounds on Blotter Paper

This method is suitable for the identification and quantification of NBOMe compounds on blotter paper.[3]

1. Sample Preparation

  • Extraction: Submerge the blotter paper in methanol and sonicate for a specified period to extract the compounds.

  • Internal Standard Addition: Add an appropriate internal standard.

  • Filtration/Centrifugation: Filter or centrifuge the extract to remove any particulate matter.

  • Derivatization (Optional but Recommended): Derivatize the extract with an agent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve chromatographic peak shape and thermal stability.

2. Instrumentation and Analytical Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Buffering) Add_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification & Reporting Data->Quant

Caption: A generalized experimental workflow for the analysis of NBOMe compounds in biological samples using LC-MS/MS.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Chromatographic Peak? Tailing Peak Tailing? Start->Tailing Yes Broad Broad Peaks? Start->Broad No Sol_Tailing1 Check for active sites on column/liner. Consider derivatization. Tailing->Sol_Tailing1 Sol_Tailing2 Ensure proper pH of mobile phase. Tailing->Sol_Tailing2 Split Split Peaks? Broad->Split No Sol_Broad1 Optimize gradient program. Broad->Sol_Broad1 Sol_Broad2 Check for column degradation. Broad->Sol_Broad2 Sol_Split1 Check for column blockage. Split->Sol_Split1 Sol_Split2 Ensure sample solvent is compatible with mobile phase. Split->Sol_Split2

Caption: A decision tree to troubleshoot common chromatographic issues encountered during NBOMe analysis.

Troubleshooting Guide

Q1: I am observing low recovery of my NBOMe analyte after sample preparation. What are the possible causes and solutions?

A1: Low recovery can stem from several factors during the sample preparation process.

  • Suboptimal pH during Extraction: The extraction efficiency of NBOMe compounds, which are basic, is highly dependent on the pH of the sample and extraction solvents.

    • Solution: Ensure the pH of the sample is adjusted to a basic pH (typically > 8) before liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure the analytes are in their neutral form, which is more soluble in organic solvents.

  • Improper SPE Cartridge Selection or Conditioning: Using an inappropriate SPE sorbent or inadequately conditioning the cartridge can lead to poor retention and subsequent loss of the analyte.

    • Solution: For NBOMe compounds, a mixed-mode cation exchange SPE cartridge is often effective. Ensure proper conditioning of the cartridge according to the manufacturer's instructions.

  • Analyte Degradation: NBOMe compounds can be susceptible to degradation, especially at extreme pH values or elevated temperatures.

    • Solution: Avoid harsh conditions during sample preparation. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature. Also, investigate the stability of the analyte under your specific extraction conditions.[4]

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.

    • Solution: Optimize the elution solvent. A common and effective eluent is a mixture of a volatile organic solvent with a small amount of a basic modifier (e.g., ammonium hydroxide).

Q2: My chromatographic peaks for NBOMe compounds are tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, particularly in GC-MS analysis of polar and basic compounds like NBOMes.

  • Active Sites in the GC System: Free silanol groups on the surface of the GC inlet liner and the column can interact with the basic amine group of the NBOMe molecule, causing peak tailing.

    • Solution (GC-MS): Use a deactivated inlet liner and a high-quality, low-bleed GC column. Derivatization of the analyte with an agent like TFAA or BSTFA can mask the active amine group, significantly improving peak shape.

    • Solution (LC-MS/MS): Ensure the pH of the mobile phase is appropriate to keep the analyte in a consistent ionic state (usually protonated). Adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help to block active sites on the column.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.

Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Matrix effects are a major challenge in bioanalytical methods and can significantly impact the accuracy and precision of quantification.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Solution: Optimize your SPE or LLE procedure. Consider using a more selective SPE sorbent or adding a back-extraction step to your LLE protocol.

  • Chromatographic Separation: Ensure that the analyte elutes in a region of the chromatogram with minimal co-eluting matrix components.

    • Solution: Modify your LC gradient to better separate the analyte from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte will experience similar matrix effects, thus compensating for the signal suppression or enhancement.

    • Solution: This is the most reliable way to correct for matrix effects. If a deuterated standard for this compound is not available, consider one from a closely related NBOMe compound.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: This is a simple approach, but it may compromise the limit of detection.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a forensic toxicology method for this compound?

A1: According to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX), the key validation parameters for a quantitative method include:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]

  • Linearity and Calibration Model: The relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy (Bias) and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The effect of co-eluting endogenous substances on the ionization of the analyte.[2]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.[4]

  • Carryover: The influence of a high-concentration sample on a subsequent low-concentration or blank sample.

Q2: Which analytical technique is more suitable for the analysis of this compound, LC-MS/MS or GC-MS?

A2: Both techniques can be used, but LC-MS/MS is generally preferred for the analysis of NBOMe compounds in biological matrices for several reasons:

  • Higher Sensitivity and Specificity: LC-MS/MS typically offers lower limits of detection and quantification, which is crucial as NBOMe compounds are potent and often present at low concentrations in biological samples.[2]

  • No Derivatization Required: NBOMe compounds are amenable to direct analysis by LC-MS/MS, whereas GC-MS often requires a derivatization step to improve their thermal stability and chromatographic performance.

  • Reduced Thermal Degradation: The high temperatures used in GC can lead to the degradation of some thermally labile compounds. LC is performed at or near room temperature.

GC-MS is a valuable tool for the analysis of NBOMe compounds in non-biological matrices like blotter paper and for the identification of unknown substances.[3]

Q3: How should I handle the instability of NBOMe compounds in biological samples?

A3: Studies have shown that some NBOMe compounds can be unstable in biological matrices, particularly in whole blood at room temperature.[4] To ensure the integrity of your results:

  • Proper Sample Storage: Store biological samples at low temperatures (-20°C or -80°C) as soon as possible after collection.

  • Stability Studies: As part of your method validation, perform stability studies to assess the analyte's stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

  • Prompt Analysis: Analyze samples as soon as possible after preparation.

Q4: Where can I obtain a reference standard for this compound?

A4: Obtaining reference standards for novel psychoactive substances can be challenging. You should check with commercial suppliers of certified reference materials that specialize in forensic and toxicological standards. If a certified standard for this compound is not commercially available, you may need to consider custom synthesis by a reputable laboratory. Ensure any standard you use is well-characterized with a certificate of analysis.

References

Validation & Comparative

A Comparative Analysis of the Behavioral Effects of 25G-NBOMe and LSD in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the behavioral effects of the novel psychoactive substance 25G-NBOMe and the classic psychedelic lysergic acid diethylamide (LSD) in murine models. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data. While direct comparative studies on this compound are limited, this guide draws upon data from closely related and well-researched NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe, as potent analogs and surrogates for understanding the broader class effects.

Introduction

Both this compound and LSD are potent agonists of the serotonin 5-HT2A receptor, which is the primary mechanism mediating their hallucinogenic and behavioral effects.[1][2] The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is robustly induced by 5-HT2A receptor activation.[3][4][5] Other behavioral measures, such as locomotor activity and prepulse inhibition (PPI), provide further insights into the stimulant, sensory-gating, and cognitive-disrupting effects of these compounds.

The NBOMe series of compounds, including this compound, are known for their high potency, with some studies indicating that they are more potent than LSD in inducing certain behavioral responses.[1][6] This heightened potency, coupled with a complex pharmacological profile, underscores the importance of understanding their distinct behavioral effects compared to more well-characterized psychedelics like LSD.

Quantitative Behavioral Data

The following tables summarize quantitative data from studies investigating the behavioral effects of NBOMe compounds and LSD in mice.

Table 1: Head-Twitch Response (HTR)

CompoundDose Range (mg/kg)Route of AdministrationPeak ResponsePotency (ED50)Reference
25I-NBOMe0.1 - 1SCDose-dependent increase~14-fold higher than 2C-I[7][8]
25B-NBOMe0.5N/AFull substitution for DOMN/A[9]
LSD0.01 - 0.2N/A83.8 ± 5.9 twitches at 0.2 mg/kg52.9 µg/kg[4]

Table 2: Locomotor Activity

CompoundDose Range (mg/kg)Route of AdministrationEffect on Locomotor ActivityReference
25I-NBOMe0.1 - 1i.p.No significant effect[10]
25B-NBOMeN/AN/ADecreased activity[9][11]
25C-NBOMeN/AN/ADecreased activity[9][11]
25H-NBOMe0.1i.p.Significantly increased activity[12][13]
LSD2 - 160 µg/kgSCDose-dependent decrease[14]

Table 3: Prepulse Inhibition (PPI)

CompoundDose Range (mg/kg)Route of AdministrationEffect on PPIReference
25I-NBOMe0.1 - 1i.p.Disrupted PPI at 15 and 120 min post-injection[10][15]
25B-NBOMe0.001 - 10i.p.Impaired PPI, more potent than LSD[1][6]
LSD0.001 - 10i.p.Impaired PPI[1][6]

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents indicative of 5-HT2A receptor activation.[4] A common method for quantifying HTR involves the following steps:

  • Animal Model: C57BL/6J mice are frequently used.[5][7]

  • Drug Administration: The test compound (e.g., 25I-NBOMe, LSD) or vehicle is administered, typically via subcutaneous (SC) or intraperitoneal (i.p.) injection.[7][10]

  • Observation Period: Mice are placed in an observation chamber, and the frequency of head twitches is counted for a defined period, often 30 minutes, starting immediately after injection.[4]

  • Automated Detection: To enhance accuracy, a small magnet can be affixed to the mouse's head, and a magnetometer coil surrounding the chamber records the rapid head movements characteristic of HTR.[4][7]

Locomotor Activity Assay

This assay measures the spontaneous motor activity of mice to assess the stimulant or depressant effects of a compound.

  • Apparatus: An open-field arena, often equipped with infrared beams or video tracking software, is used to monitor movement.[16]

  • Habituation: Mice may be habituated to the test chamber for a period before drug administration to reduce novelty-induced hyperactivity.

  • Drug Administration: The test compound or vehicle is administered.

  • Data Collection: Locomotor activity, measured as distance traveled or the number of beam breaks, is recorded over a set duration (e.g., 60 minutes).[12][13]

Prepulse Inhibition (PPI) Assay

PPI is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information. Disruption of PPI is observed in several neuropsychiatric disorders and can be induced by hallucinogens.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: The mouse is placed in the chamber for an acclimation period (e.g., 5 minutes).[10]

  • Stimuli Presentation: The test session consists of multiple trials presenting a loud, startling stimulus (pulse) alone, or preceded by a weaker, non-startling stimulus (prepulse).[10]

  • Measurement: The startle response (amplitude of the flinch) is recorded. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse.[10]

Signaling Pathways and Experimental Workflow

The following diagrams visualize the key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound / LSD 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Leads to increased Behavioral_Effects Behavioral Effects (e.g., Head-Twitch) Ca_PKC->Behavioral_Effects Results in

Caption: Signaling pathway of this compound and LSD via the 5-HT2A receptor.

Experimental_Workflow Start Start: Behavioral Assay Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurement Baseline Measurement (Optional) Animal_Acclimation->Baseline_Measurement Drug_Preparation Drug Preparation (this compound / LSD / Vehicle) Baseline_Measurement->Drug_Preparation Drug_Administration Drug Administration (i.p. or SC injection) Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., HTR, Locomotor, PPI) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated or Manual) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for behavioral assays in mice.

Logical_Comparison Core_Hypothesis Core Hypothesis: This compound and LSD have distinct behavioral profiles. Mechanism Shared Mechanism: 5-HT2A Receptor Agonism Core_Hypothesis->Mechanism Behavioral_Assays Comparative Behavioral Assays in Mice Core_Hypothesis->Behavioral_Assays HTR Head-Twitch Response (HTR) (Hallucinogenic Potential) Behavioral_Assays->HTR Locomotor Locomotor Activity (Stimulant/Depressant Effects) Behavioral_Assays->Locomotor PPI Prepulse Inhibition (PPI) (Sensorimotor Gating) Behavioral_Assays->PPI Data_Integration Integration of Quantitative Data HTR->Data_Integration Locomotor->Data_Integration PPI->Data_Integration Comparative_Analysis Comparative Analysis: Potency, Efficacy, and Behavioral Signature Data_Integration->Comparative_Analysis Conclusion Conclusion: Elucidation of similarities and differences. Comparative_Analysis->Conclusion

Caption: Logical flow for the comparative analysis.

Conclusion

The available data from murine models indicates that NBOMe compounds, as represented by 25I-NBOMe and 25B-NBOMe, are highly potent 5-HT2A receptor agonists that induce significant behavioral effects. Notably, they appear to be more potent than LSD in disrupting sensorimotor gating as measured by PPI.[1][6] While some NBOMe compounds decrease locomotor activity, others have been shown to increase it, suggesting a more complex effect on motor behavior compared to the consistent locomotor depression observed with LSD.[9][10][11][12][13][14] The head-twitch response, a key indicator of hallucinogenic potential, is robustly induced by both classes of compounds, consistent with their shared primary mechanism of action.[4][7][8]

Further research directly comparing this compound with LSD across a range of behavioral assays is warranted to fully elucidate the specific pharmacological and behavioral profile of this novel psychoactive substance. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Validation of 25G-NBOMe's 5-HT2A Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 25G-NBOMe's performance as a 5-HT2A receptor agonist against other notable psychoactive compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

Comparative Analysis of 5-HT2A Receptor Activity

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound, its close analog 25C-NBOMe, and the prototypical psychedelic lysergic acid diethylamide (LSD) at the human 5-HT2A receptor. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

CompoundBinding Affinity (Ki) at 5-HT2A (nM)Functional Potency (EC50) at 5-HT2A (nM) - Inositol Phosphate Accumulation
This compound (25N-NBOMe) 0.144Not explicitly found, but related NBOMes show sub-nanomolar to low nanomolar potency.
25C-NBOMe 0.0440.28
LSD 1.1 - 3.17.2 - 21

Key Observations:

  • The NBOMe compounds, including this compound and 25C-NBOMe, exhibit exceptionally high affinity for the 5-HT2A receptor, with Ki values in the sub-nanomolar range. This indicates a very strong binding to the receptor.

  • In functional assays measuring inositol phosphate accumulation, a downstream marker of 5-HT2A receptor activation, 25C-NBOMe demonstrates potent agonism with a sub-nanomolar EC50 value.

  • LSD, while also a potent agonist, generally displays slightly lower binding affinity and functional potency at the 5-HT2A receptor compared to the NBOMe series.

Signaling Pathway of 5-HT2A Receptor Agonism

Activation of the 5-HT2A receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Agonist This compound (Agonist) Agonist->5HT2A_R Binds to

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various downstream cellular responses.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify radioactivity of the membrane-bound fraction using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) Quantify->Analyze Calculate_Ki Calculate the Ki value from the IC50 using the Cheng-Prusoff equation Analyze->Calculate_Ki End End Calculate_Ki->End

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin). A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete for binding with the radioligand.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway downstream of the 5-HT2A receptor.

IP_Accumulation_Workflow Start Start Cell_Culture Culture cells expressing 5-HT2A receptors (e.g., CHO-K1 cells) Start->Cell_Culture Labeling Label cells with [3H]myo-inositol, the precursor for inositol phosphates Cell_Culture->Labeling Stimulation Stimulate cells with varying concentrations of the test agonist (e.g., this compound) in the presence of LiCl (to inhibit inositol monophosphatase) Labeling->Stimulation Extraction Lyse cells and extract the soluble inositol phosphates Stimulation->Extraction Purification Separate the inositol phosphates from other cellular components using anion exchange chromatography Extraction->Purification Quantification Quantify the amount of [3H]inositol phosphates produced using liquid scintillation counting Purification->Quantification Analysis Generate concentration-response curves and determine the EC50 value Quantification->Analysis End End Analysis->End

Caption: Inositol Phosphate Accumulation Assay Workflow.

Methodology:

  • Cell Culture and Labeling: Cells stably expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Stimulation: The cells are then treated with a range of concentrations of the test agonist (e.g., this compound) in the presence of lithium chloride (LiCl). LiCl inhibits the enzyme inositol monophosphatase, leading to the accumulation of inositol monophosphate, which is easier to measure than the transiently produced inositol trisphosphate.

  • Extraction and Purification: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then extracted and separated from other cellular components using anion exchange chromatography.

  • Quantification and Analysis: The amount of radiolabeled inositol phosphates is quantified by liquid scintillation counting. A concentration-response curve is generated by plotting the amount of inositol phosphate accumulation against the agonist concentration, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined.

Cross-Reactivity of 25G-NBOMe with Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-benzyl-2,5-dimethoxyphenethylamine (NBOMe) compounds with serotonin (5-HT) receptors. Due to the limited availability of specific binding data for 25G-NBOMe in peer-reviewed literature, this document will focus on the well-characterized and structurally similar analogue, 25I-NBOMe, as a representative member of the NBOMe class. The data presented herein is intended to provide insight into the general binding and functional profile of this potent class of serotonergic agonists.

NBOMe compounds are known for their high affinity and agonist activity, primarily at the 5-HT2A receptor, which is responsible for their hallucinogenic effects.[1][2] However, their interaction with other serotonin receptor subtypes contributes to their complex pharmacological profile.

Quantitative Data: Binding Affinity and Functional Activity of 25I-NBOMe

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of 25I-NBOMe at various human serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay TypeReference
5-HT1A 1800-Radioligand Binding[2]
5-HT2A 0.6-Radioligand Binding[2]
5-HT2C 4.6-Radioligand Binding[2]

Experimental Protocols

The data presented above are typically generated using the following standard in vitro pharmacological assays:

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (e.g., 25I-NBOMe).

General Procedure:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.[3][4][5][6][7]

Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as an agonist at a Gq-coupled receptor.

General Procedure:

  • Cell Culture: A stable cell line (e.g., HEK-293 or CHO) engineered to express the human serotonin receptor of interest is cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The fluorescence signal is plotted against the compound concentration to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated from this curve.

Signaling Pathway

The primary mechanism of action for the hallucinogenic effects of NBOMe compounds is through the activation of the 5-HT2A receptor, which is coupled to the Gq signaling pathway.[3][4] Upon agonist binding, the receptor activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe This compound (Agonist) HTR2A 5-HT2A Receptor NBOMe->HTR2A Binds to G_protein Gq Protein (α, β, γ subunits) HTR2A->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

References

A Comparative Guide to Analytical Methods for 25g-NBome Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of novel psychoactive substances such as 25g-NBome is critical. This guide provides a comparative overview of common analytical techniques employed for the identification and quantification of this compound and related NBOMe compounds. The methodologies discussed include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Analysis in Real Time-Mass Spectrometry (DART-MS).

Performance Comparison of Analytical Methods

The choice of analytical method for this compound detection is often dictated by the sample matrix, required sensitivity, and the desired speed of analysis. The following table summarizes the quantitative performance of various methods based on available experimental data for NBOMe compounds.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)Reference
HPLC-MS/MS25I-NBOMeWhole Blood-25 pg/mL-[1]
HPLC-MS/MS25C-, 25H-, 25I-, 25B-, 25G-, 25D-, 25E-NBOMeDried Blood Spots0.05 ng/mL0.1 ng/mL-[2]
LC-MS/MSSix NBOMe analogsWhole Blood, Plasma, Urine-0.01-0.02 ng/mL (10-20 pg/mL)0.01-20 ng/mL[2]
DART-MSNBOMe derivativesMethanol10 µg/mL--[3][4]
LC-MS-MS25I-NBOMe-0.09 ng/mL--[5]

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in biological or seized material samples involves several key stages, from sample receipt to final data interpretation. The specific steps may vary depending on the chosen analytical technique and the sample matrix.

G cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt (e.g., Blood, Urine, Blotter) Prep Sample Preparation (Extraction, Dilution) Sample->Prep Initial Processing Inst Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Prep->Inst Injection Data Data Acquisition Inst->Data Detection Proc Data Processing (Integration, Calibration) Data->Proc Analysis Report Reporting & Interpretation Proc->Report Finalization

Caption: General experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used technique for the sensitive and selective quantification of NBOMe compounds in various matrices.

Sample Preparation (Whole Blood): A solid-phase extraction (SPE) method is commonly employed for sample cleanup and concentration.[1]

  • To 1.0 mL of the whole blood sample, 50 µL of an internal standard (e.g., 10 ng/mL 25H-NBOMe) and 1 mL of 100 mM phosphate buffer (pH 6) are added.[1]

  • The sample is mixed and centrifuged.[1]

  • The supernatant is loaded onto a conditioned SPE column.[1]

  • The column is washed, and the analyte is eluted with an appropriate solvent.

  • The eluate is evaporated and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

Instrumentation and Conditions:

  • Chromatographic Separation: A C18 or biphenyl column is typically used for separation.[3] The mobile phase often consists of a gradient of an aqueous component (e.g., water with 10 mM ammonium acetate and 0.1% formic acid) and an organic solvent (e.g., methanol).[3]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds. While less common for the highly polar NBOMe compounds without derivatization, it can be used for their identification, particularly in seized materials.

Sample Preparation (Blotter Paper):

  • A portion of the blotter paper is extracted with a suitable organic solvent, such as methanol.

  • The extract may be filtered and concentrated before analysis.

Instrumentation and Conditions:

  • Gas Chromatography: A capillary column with a non-polar or medium-polarity stationary phase is used for separation. The oven temperature is programmed to ramp up to facilitate the elution of the analytes.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and the resulting mass spectra, which show characteristic fragmentation patterns, are compared against spectral libraries for identification.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

DART-MS is a rapid, direct analysis technique that requires minimal to no sample preparation, making it suitable for high-throughput screening.

Sample Preparation: For blotter paper analysis, a piece of the paper can be held directly in the DART-MS gas stream.[3] Alternatively, the sample can be dissolved in a solvent like methanol, and a small aliquot is introduced for analysis.[3]

Instrumentation and Conditions:

  • Ionization: The sample is ionized by a heated stream of metastable helium or nitrogen atoms.

  • Mass Spectrometry: The generated ions are then introduced into a mass spectrometer, typically a time-of-flight (TOF) or quadrupole instrument, for mass analysis. The resulting spectra provide the molecular weight of the analyte.[4]

Signaling Pathway of NBOMe Compounds

NBOMe compounds are potent agonists of the serotonin 5-HT2A receptor. Their hallucinogenic effects are primarily mediated through the activation of this receptor, which leads to a cascade of intracellular signaling events.

G NBOMe This compound HT2A 5-HT2A Receptor NBOMe->HT2A Agonist Binding PLC Phospholipase C (PLC) HT2A->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Effects Downstream Cellular Effects (Hallucinogenic Response) Ca->Effects PKC->Effects

References

in vivo comparison of 25g-NBome and psilocybin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic phenethylamine derivative 25G-NBOMe and the naturally occurring tryptamine, psilocybin. Due to the limited availability of in vivo data for this compound, this guide incorporates data from the closely related and extensively studied NBOMe compounds, primarily 25I-NBOMe, as a proxy to facilitate a comparative analysis. Both classes of compounds are potent agonists at the serotonin 5-HT2A receptor, a key target for their psychedelic effects.

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies, offering a side-by-side comparison of the pharmacological and behavioral effects of NBOMe compounds and psilocybin.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptor25I-NBOMePsilocin (Active Metabolite of Psilocybin)
5-HT2A0.044 - 0.6[1][2]120 - 173[3]
5-HT2C1.03 - 4.6[1][2]79 - 311[3]
5-HT1A1800[2]146 - 152[3]
Adrenergic α1A370[2]Low Affinity
Dopamine D16700[2]Low Affinity
Dopamine D2900[2]No Affinity[4]
Dopamine D32100[2]Low Affinity

Table 2: Behavioral Effects in Rodent Models

Behavioral Assay25I-NBOMePsilocybin
Head-Twitch Response (HTR) Induces HTR with high potency (ED50 ~0.1-1 mg/kg, SC in mice)[5]Induces HTR (maximal effect at 1 mg/kg, i.p. in mice)[3]
Locomotor Activity Decreased at higher doses (>1 mg/kg)[6]No significant effect at 3 mg/kg[7]
Prepulse Inhibition (PPI) Disrupts PPI[6]-
Drug Discrimination Substitutes for DOM (a classic hallucinogen)[8]-

Table 3: Effects on Extracellular Neurotransmitter Levels

NeurotransmitterBrain Region25I-NBOMePsilocybin
Dopamine (DA) Nucleus AccumbensIncreased[1]Increased
Serotonin (5-HT) Frontal CortexIncreased[9]Increased
Glutamate (Glu) Frontal CortexIncreased[9]Increased

Table 4: Physiological Effects in Vivo

Physiological Parameter25I-NBOMePsilocybin
Cardiovascular Tachycardia, Hypertension[1]Increased Heart Rate and Blood Pressure[10]
Body Temperature Hyperthermia at low doses, Hypothermia at high doses[3]No significant effect on body temperature at 3 mg/kg in mice[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans[11].

Procedure:

  • Animal Model: Male C57BL/6J mice are commonly used[5].

  • Drug Administration: Test compounds (e.g., 25I-NBOMe, psilocybin) or vehicle are administered via subcutaneous (SC) or intraperitoneal (i.p.) injection[3][5].

  • Observation Period: Immediately following injection, mice are placed in a clear observation chamber. The frequency of head twitches is typically counted for a period of 20-60 minutes[12].

  • Data Analysis: The total number of head twitches is recorded and analyzed to determine the dose-response relationship of the test compound.

In Vivo Microdialysis for Neurotransmitter Measurement

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Procedure:

  • Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.

  • Drug Administration: The test compound is administered systemically (e.g., i.p. injection).

  • Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the levels of neurotransmitters like dopamine, serotonin, and glutamate.

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for both this compound and psilocybin is agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound or Psilocybin 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds to Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Cascade

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the behavioral and neurochemical effects of this compound and psilocybin.

Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) Surgical_Implantation Surgical Implantation (Microdialysis Probe) Animal_Acclimation->Surgical_Implantation Drug_Administration Drug Administration (this compound, Psilocybin, Vehicle) Surgical_Implantation->Drug_Administration Behavioral_Testing Behavioral Testing (Head-Twitch Response) Drug_Administration->Behavioral_Testing Microdialysis_Sampling In Vivo Microdialysis Sample Collection Drug_Administration->Microdialysis_Sampling Behavioral_Analysis Quantification of Behavioral Responses Behavioral_Testing->Behavioral_Analysis Neurochemical_Analysis HPLC Analysis of Neurotransmitters Microdialysis_Sampling->Neurochemical_Analysis Data_Comparison Data Comparison and Statistical Analysis Behavioral_Analysis->Data_Comparison Neurochemical_Analysis->Data_Comparison

Caption: In Vivo Comparative Study Workflow

References

DART-MS for Rapid NBOMe Screening: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive validation summary and comparison of Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for the rapid screening of N-benzylphenethylamine (NBOMe) compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of DART-MS against established analytical techniques, offering supporting experimental data, detailed protocols, and visual representations of key processes.

Executive Summary

The emergence of novel psychoactive substances (NPS), including the potent hallucinogenic NBOMe compounds, necessitates rapid and reliable screening methods. DART-MS has emerged as a powerful tool for the direct, high-throughput analysis of seized materials with minimal sample preparation. This guide details the validation parameters of DART-MS for NBOMe detection, including its limit of detection, precision, and selectivity, and compares its performance with confirmatory methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). While DART-MS offers significant advantages in speed and simplicity for screening purposes, its sensitivity is lower than that of chromatographic methods.

Performance Comparison: DART-MS vs. LC-MS/MS

The following tables summarize the quantitative performance of DART-MS for the analysis of NBOMe derivatives and provide a comparison with a validated LC-MS/MS method.

Table 1: DART-MS Performance for NBOMe Derivatives in Methanol

ParameterResult
Limit of Detection (LOD) 10 µg/mL (administratively set)[1]
Precision (Mass Accuracy) Intra- and interday precision for mass accuracy was evaluated over three separate days with five aliquots of each NBOMe derivative standard. The measured mass was within the instrument manufacturer's specification of ±5.0 mmu of the theoretical mass.[1]
Selectivity The method demonstrated the ability to distinguish between individual NBOMe derivatives in a mixture. Eight out of ten analyzed NBOMe derivatives produced unique product ions, allowing for their specific identification.[1]

Table 2: Comparative Analysis of DART-MS and LC-MS/MS for NBOMe Detection

FeatureDART-MSLC-MS/MS
Analysis Time Seconds per sampleMinutes per sample
Sample Preparation Minimal (direct analysis or simple dissolution)Extensive (extraction, separation)
Limit of Detection (LOD) ~10 µg/mL (in methanol)[1]~0.09 ng/mL (25I-NBOMe in blood)[2]
Quantitative Capability Primarily qualitative/semi-quantitative screeningFully quantitative
Application Rapid screening of seized materialsConfirmation and quantification in complex matrices

Experimental Protocols

DART-MS Screening of NBOMes on Blotter Paper

This protocol describes the rapid screening of NBOMe compounds from blotter paper samples using DART-MS.[1][3]

1. Sample Preparation:

  • A small piece of the blotter paper is excised.

  • The paper is placed in a vial with a small volume of methanol to dissolve the analytes.

  • The closed end of a clean glass melting point tube is dipped into the methanol solution containing the dissolved blotter paper extract.

2. DART-MS Instrumentation and Parameters:

  • Ion Source: DART (Direct Analysis in Real Time)

  • Mass Spectrometer: Time-of-Flight (TOF) or similar high-resolution mass spectrometer.

  • Ionization Gas: Helium, with a flow rate of approximately 2.0 L/min.

  • Gas Heater Temperature: 300°C.

  • Discharge Electrode Voltage: Set to produce a stable plasma.

  • Grid Electrode Voltage: Typically set to 250 V in positive ion mode.[4]

  • Ionization Mode: Positive ion mode is used to detect the protonated molecules [M+H]⁺.

  • Mass Range: m/z 40 to 1100 Da.

  • In-source Collision-Induced Dissociation (CID): Spectra are acquired at multiple orifice 1 voltages (e.g., 20 V, 60 V, and 90 V) to induce fragmentation and aid in structural elucidation and isomer differentiation.[1]

3. Data Acquisition and Analysis:

  • The sample-coated glass tube is passed in front of the DART ion source ("wanding").

  • Mass spectra are acquired in real-time.

  • Data is processed by averaging the spectrum, performing background subtraction, and calibrating using a known reference standard (e.g., polyethylene glycol).

  • The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical mass of the suspected NBOMe compounds. A mass accuracy within ±5 mmu is typically considered a positive identification.[1]

Mandatory Visualizations

NBOMe Signaling Pathway

NBOMe compounds are potent agonists of the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is believed to be responsible for their hallucinogenic effects. The diagram below illustrates the canonical Gq/11 signaling pathway activated by NBOMes.

NBOMe_Signaling_Pathway NBOMe NBOMe Receptor 5-HT2A Receptor (GPCR) NBOMe->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_channel IP3 Receptor IP3->Ca2_channel Binds to ER Endoplasmic Reticulum Ca2 Ca²⁺ Ca2_channel->Ca2 Opens Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: NBOMe activation of the 5-HT2A receptor and the subsequent Gq/11 signaling cascade.

Experimental Workflow for DART-MS Screening

The following diagram outlines the logical workflow for the rapid screening of NBOMe compounds in seized samples using DART-MS.

DART_MS_Workflow start Start: Seized Sample (e.g., Blotter Paper) sample_prep Sample Preparation: Dissolution in Methanol start->sample_prep dart_analysis DART-MS Analysis: Direct sampling of methanol extract sample_prep->dart_analysis data_acquisition Data Acquisition: Acquire mass spectra at multiple CID voltages dart_analysis->data_acquisition data_processing Data Processing: Background subtraction and mass calibration data_acquisition->data_processing identification Identification: Compare measured [M+H]⁺ mass to theoretical mass data_processing->identification decision Presumptive Positive for NBOMe? identification->decision confirmation Confirmatory Analysis: (e.g., LC-MS/MS, GC-MS) decision->confirmation Yes negative Negative Result decision->negative No end End confirmation->end negative->end

Caption: Experimental workflow for the rapid screening of NBOMes using DART-MS.

References

Comparative Neurotoxicity of NBOMe Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxicity of various N-benzylphenethylamine (NBOMe) compounds, a class of potent hallucinogenic drugs. The information presented is based on available preclinical data and is intended to inform research and drug development efforts.

Introduction to NBOMe Compounds

NBOMe compounds are synthetic phenethylamines characterized by an N-(2-methoxybenzyl) substitution. They are potent agonists of the serotonin 5-HT2A receptor, which is believed to mediate their hallucinogenic effects.[1][2] Several analogues, including 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, have been identified in recreational drug markets and are associated with severe adverse effects, including neurotoxicity.[3][4] Understanding the comparative neurotoxicity of these compounds is crucial for assessing their potential harm and for the development of potential therapeutic interventions in cases of overdose.

Quantitative Comparison of Neurotoxicity

The following table summarizes the available in vitro data on the cytotoxic effects of different NBOMe compounds on various neuronal cell lines.

CompoundCell LineAssayEndpointValueReference(s)
25C-NBOMe SH-SY5YCell ViabilityIC5089 µM[1][5]
PC12Cell ViabilityIC5078 µM[1][5]
SN4741Cell ViabilityIC5062 µM[1][5]
25B-NBOMe SH-SY5YNeutral Red UptakeEC5033.86 µM[3]
SH-SY5YResazurin ReductionEC5058.36 µM[3]
Mescaline-NBOMe SH-SY5YNeutral Red UptakeEC50405.6 µM[3]
SH-SY5YResazurin ReductionEC50677.2 µM[3]

IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.

In Vivo Neurotoxic Effects

In addition to in vitro cytotoxicity, in vivo studies in animal models have demonstrated the neurotoxic potential of NBOMe compounds:

  • 25I-NBOMe : Studies in rats have shown that 25I-NBOMe can cross the blood-brain barrier and cause oxidative DNA damage in the frontal cortex and hippocampus.[6][7] It has also been observed to decrease neurogenesis in the hippocampus.[4][8] Furthermore, it can affect dopamine transmission and prevent long-term synaptic potentiation in the medial prefrontal cortex of mice.[9][10]

  • 25B-NBOMe : In vivo administration of low doses of 25B-NBOMe in rats has been shown to cause DNA damage in the frontal cortex.[4][8] It has also been found to increase the extracellular levels of dopamine, serotonin, and glutamate in various brain regions.[11]

Signaling Pathways in NBOMe-Induced Neurotoxicity

The neurotoxic effects of NBOMe compounds are primarily initiated by their potent agonism at the 5-HT2A receptor. The downstream signaling cascades, however, can vary. For 25C-NBOMe, a specific pathway involving the Akt and ERK signaling cascades has been elucidated.

G NBOMe 25C-NBOMe HTR2A 5-HT2A Receptor NBOMe->HTR2A Agonism Akt Akt Pathway HTR2A->Akt Inhibition ERK ERK Pathway HTR2A->ERK Activation Neurotoxicity Neurotoxicity Akt->Neurotoxicity ERK->Neurotoxicity

Signaling pathway of 25C-NBOMe-induced neurotoxicity.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature on NBOMe neurotoxicity.

In Vitro Cytotoxicity Assays

This workflow outlines the general procedure for assessing the direct cytotoxic effects of NBOMe compounds on neuronal cells.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis A Plate Neuronal Cells (e.g., SH-SY5Y, PC12) B Incubate with varying concentrations of NBOMe compounds A->B C Perform Cell Viability Assay (e.g., MTT, Neutral Red) B->C D Calculate IC50/EC50 values C->D

Experimental workflow for in vitro neurotoxicity assessment.

Detailed Methodology:

  • Cell Culture: Neuronal cell lines such as SH-SY5Y, PC12, or SN4741 are cultured in appropriate media and conditions.[1][5] Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Preparation and Treatment: NBOMe compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The vehicle control contains the same concentration of the solvent. The culture medium is replaced with the medium containing the test compounds or vehicle, and the cells are incubated for a specified period (e.g., 24 hours).

  • Cell Viability Assessment:

    • MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are dissolved, and the absorbance is read with a spectrophotometer.

    • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

    • Resazurin Reduction Assay: This assay uses the blue dye resazurin, which is reduced to the pink-colored, fluorescent resorufin by metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 or EC50 values are then calculated using non-linear regression analysis.

In Vivo Assessment of DNA Damage (Comet Assay)

This workflow describes the general procedure for evaluating the genotoxic effects of NBOMe compounds in an animal model.

G cluster_0 Animal Treatment cluster_1 Tissue Collection cluster_2 Comet Assay cluster_3 Analysis A Administer NBOMe compound (e.g., 25I-NBOMe) to rats (e.g., subcutaneous injection) B Euthanize animals and isolate brain regions (e.g., frontal cortex, hippocampus) A->B C Embed single cells in agarose, lyse, and perform electrophoresis B->C D Stain DNA and visualize 'comets' under a microscope. Quantify DNA damage. C->D

Experimental workflow for in vivo DNA damage assessment.

Detailed Methodology:

  • Animal Dosing: Male Wistar rats are typically used. 25I-NBOMe is dissolved in saline and administered via subcutaneous injection at specified doses.[6][7] A control group receives saline only.

  • Tissue Preparation: At a predetermined time point after the last injection, the animals are euthanized. The brains are rapidly removed, and specific regions like the frontal cortex and hippocampus are dissected.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • A single-cell suspension is prepared from the brain tissue.

    • The cells are embedded in a low-melting-point agarose gel on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.

    • Electrophoresis is performed, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Conclusion

The available data indicates that NBOMe compounds exhibit significant neurotoxic potential, both in vitro and in vivo. The N-benzyl substitution appears to confer higher cytotoxicity compared to their 2C counterparts.[3] The mechanism of neurotoxicity for 25C-NBOMe involves the modulation of the Akt and ERK signaling pathways, downstream of 5-HT2A receptor activation.[1] In vivo studies with 25I-NBOMe and 25B-NBOMe have demonstrated their ability to induce DNA damage in the brain.[4][6]

Further research is needed to fully elucidate the comparative neurotoxicity of the broader range of NBOMe analogues and to explore the long-term consequences of exposure. These findings underscore the potential risks associated with the use of these compounds and provide a foundation for future toxicological and pharmacological research.

References

Safety Operating Guide

Safe Disposal Protocol for 25G-NBOMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 25G-NBOMe is a potent and hazardous synthetic compound with limited research on its long-term effects and environmental impact. The following guidelines are based on standard laboratory safety practices for highly potent compounds and should be executed in strict adherence to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Key Chemical and Safety Data

The following table summarizes known data for NBOMe compounds, which are structurally similar to this compound. This information underscores the hazardous nature of this class of chemicals.

PropertyDataCitation(s)
Chemical Class Phenethylamine, 2C, and NBOMe (25-NB) families. They are synthetic derivatives of 2C compounds with a 2-methoxybenzyl group on the nitrogen atom.[1][2]
Potency Acts as a highly potent full agonist for the human 5-HT2A receptor. Psychoactive properties are observed at very low dosage levels (e.g., < 1 mg).[1][3]
Known Health Hazards Causes skin and serious eye irritation. Associated with sympathomimetic toxicity, including vasoconstriction, hypertension, tachycardia, and hallucinations.[4][5]
Toxicity Extremely small amounts can lead to seizures, cardiac and respiratory arrest, and death. There are no specific antidotes for NBOMe intoxication.[1][2]
Incompatible Materials Strong oxidizing agents.[4]
Hazardous Decomposition No dangerous decomposition products are known under normal conditions, but this may not hold true under conditions of disposal such as incineration.[4]
Legal Status (Similar Compounds) DEA Schedule I controlled substance in the United States. This implies no currently accepted medical use and a high potential for abuse.[6]

Experimental Protocol: Secure and Compliant Disposal

This protocol outlines the necessary steps for the safe segregation, documentation, and transfer of this compound to a certified hazardous waste disposal facility.

Objective: To safely and compliantly dispose of this compound waste from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Primary waste container (glass or polyethylene) with a screw-top lid.

  • Secondary containment (e.g., a larger, sealable plastic container or bag).

  • Hazardous waste labels.

  • Laboratory notebook or electronic record-keeping system.

  • Spill kit for potent compounds.

Procedure:

  • Risk Assessment and PPE:

    • Before handling this compound, conduct a thorough risk assessment.

    • Always wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Waste Segregation and Containment:

    • Carefully place the this compound, whether in pure form or in solution, into a designated and compatible primary waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.

    • Ensure the primary container is securely sealed.

    • Place the sealed primary container into a labeled secondary containment to prevent breakage and contain potential leaks.

  • Labeling:

    • Clearly label the primary and secondary containers as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" or "2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine" if the structure is confirmed.

      • The quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

      • Any known hazards (e.g., "Highly Toxic," "Potent Psychoactive Substance").

  • Secure Storage:

    • Store the contained and labeled waste in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.

    • Access to this area should be restricted to authorized personnel.

  • Documentation and EHS Notification:

    • Record the details of the waste (chemical name, quantity, date) in your laboratory's chemical inventory and waste logs.

    • Contact your institution's Environmental Health and Safety (EHS) department to inform them of the waste and to schedule a pickup. Provide them with all necessary information, including a copy of the Safety Data Sheet if available.

  • Waste Pickup and Transfer:

    • On the scheduled date, ensure the waste is ready for collection by the licensed hazardous waste management company contracted by your institution.

    • Follow all instructions provided by the EHS department and the disposal company's personnel.

    • Retain all paperwork and manifests provided by the waste disposal company as proof of proper disposal.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and the step-by-step workflow for the proper disposal of this compound.

start Start: Identify this compound for Disposal assess Conduct Risk Assessment Don Appropriate PPE start->assess contain Segregate and Contain Waste (Primary & Secondary Containers) assess->contain label Label Container with 'Hazardous Waste' & Chemical Details contain->label store Store in Secure Designated Area label->store document Document in Waste Logs store->document notify Contact EHS for Pickup document->notify pickup Transfer to Licensed Hazardous Waste Vendor notify->pickup end_node End: Retain Disposal Records pickup->end_node

Caption: Logical workflow for the disposal of this compound.

cluster_lab Laboratory Actions cluster_admin Administrative Actions cluster_disposal Disposal Actions A 1. Contain & Label Waste B 2. Securely Store Waste A->B In designated area C 3. Document in Inventory/Logs B->C D 4. Notify EHS & Schedule Pickup C->D E 5. Transfer to Waste Vendor D->E F 6. Sign & Retain Manifest E->F

Caption: Experimental workflow for this compound disposal.

References

Personal protective equipment for handling 25g-Nbome

Author: BenchChem Technical Support Team. Date: November 2025

Due to the potentially hazardous nature of the requested substance, this guide provides essential safety and logistical information for handling potent, hazardous powdered compounds in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough, substance-specific risk assessment and consultation with your institution's Environmental Health and Safety (EH&S) department.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous powdered compounds is the correct and consistent use of Personal Protective Equipment.[1][2][3] Always inspect PPE for damage before use and remove it before leaving the laboratory area.[2]

PPE CategoryItemSpecification & Use
Respiratory Protection N95/FFP2 Respirator or higherMinimum requirement for handling powders to prevent inhalation. For highly potent compounds or when generating aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended.[1]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against airborne particles and splashes.[3] A face shield worn over goggles protects the entire face from splashes.[1][4]
Body Protection Disposable Lab Coat with Knit CuffsA disposable, solid-front lab coat provides a barrier to prevent contamination of personal clothing. Knit cuffs ensure a snug fit around gloves.
Chemical-Resistant ApronWorn over the lab coat when there is a significant risk of splashes.[3]
Hand Protection Double Nitrile GlovesWearing two pairs of gloves provides an extra layer of protection. The outer pair should be removed immediately after handling the compound, and the inner pair upon leaving the designated work area. Change gloves frequently.[2][4]
Foot Protection Closed-toe, non-perforated shoesShoes must fully cover the feet to protect against spills and falling objects.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize risk during handling. This protocol outlines the key steps for safely managing potent powdered compounds.

Experimental Protocol: Safe Weighing and Handling
  • Preparation & Pre-Work

    • Designated Area: All handling of the powdered compound must occur within a designated area, such as a certified chemical fume hood or a powder containment hood.

    • Decontamination: Before starting, wipe down the work surface, balance, and any necessary equipment (spatulas, weigh boats) with an appropriate solvent (e.g., 70% ethanol) to remove any pre-existing contaminants.

    • Assemble Materials: Place all necessary items, including the compound's primary container, weigh paper or boats, spatulas, and a pre-labeled waste container, inside the hood before starting.

  • Weighing the Compound

    • Don PPE: Put on all required PPE as specified in the table above.

    • Zero the Balance: Place the weigh boat on the analytical balance and tare (zero) the scale.

    • Transfer Compound: Carefully open the primary container. Using a clean spatula, gently tap a small amount of the powder onto the weigh boat. Avoid any motions that could generate airborne dust. Do not "puff" air into the container.

    • Seal and Measure: Securely close the primary container immediately after transferring the compound. Record the weight.

  • Post-Handling & Cleanup

    • Decontaminate Tools: Carefully wipe the spatula and any other tools with a solvent-moistened towel before removing them from the hood. Dispose of the towel in the designated solid waste container.

    • Clean Work Surface: Wipe down the entire interior surface of the fume hood and the analytical balance with a deactivating solution or appropriate solvent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove outer gloves first, followed by the lab coat, face shield, and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[5][6][7] All waste must be clearly labeled with the chemical name and associated hazards.[8][9]

Waste TypeDisposal Container & Procedure
Solid Waste Labeled, sealed plastic container. Includes used gloves, weigh boats, disposable lab coats, and any materials contaminated with the compound. Keep the container closed except when adding waste.[9]
Sharps Waste Puncture-resistant sharps container. Includes any needles or blades that may have come into contact with the compound.
Liquid Waste Labeled, sealed plastic or glass bottle. For any solutions containing the compound. Do not mix incompatible waste streams.[5][9] Store in secondary containment.[6]
Grossly Contaminated Items Double-bagged and sealed in a labeled container. For significant spills or heavily contaminated items, consult your institution's EH&S department for specific guidance.

Workflow for Safe Handling of Potent Powdered Compounds

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Decontamination & Disposal cluster_final 4. Final Steps prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Full PPE (Respirator, Goggles, Gloves etc.) prep_area->don_ppe Verify Area is Clean weigh Weigh Compound Inside Hood don_ppe->weigh dissolve Perform Experimental Manipulation (e.g., Dissolve) weigh->dissolve Transfer to Reaction Vessel decon_tools Decontaminate Tools & Surfaces dissolve->decon_tools seg_waste Segregate & Dispose Waste (Solid, Liquid, Sharps) decon_tools->seg_waste doff_ppe Remove PPE Correctly seg_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.